CAS number and molecular weight of Methyl 2-(propylamino)propanoate
An In-Depth Technical Guide to Methyl 2-(propylamino)propanoate Introduction Methyl 2-(propylamino)propanoate is an organic compound belonging to the family of amino acid esters. Specifically, it is the methyl ester of N...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 2-(propylamino)propanoate
Introduction
Methyl 2-(propylamino)propanoate is an organic compound belonging to the family of amino acid esters. Specifically, it is the methyl ester of N-propylated alanine. This molecule incorporates several key functional groups: a secondary amine, an ester, and a chiral center, making it a compound of interest for synthetic chemistry and as a potential building block in the development of more complex molecules, including pharmacologically active agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in research and drug development, grounded in established chemical principles.
Chemical Identity and Physicochemical Properties
The fundamental identification and properties of Methyl 2-(propylamino)propanoate are summarized below. These data are crucial for laboratory handling, reaction setup, and analytical characterization.
Core Identifiers
A summary of the key identification and quantitative data for Methyl 2-(propylamino)propanoate is presented in Table 1.
While specific, experimentally determined data for this exact compound are not extensively published, its properties can be inferred from its structure and data on analogous compounds. It is expected to be a liquid at room temperature, with some solubility in water and good solubility in common organic solvents like ethanol, methanol, and dichloromethane.
Synthesis and Mechanistic Insights
The synthesis of Methyl 2-(propylamino)propanoate can be approached through several established organic chemistry reactions. A highly efficient and common method is the reductive amination of a pyruvate ester with propylamine. This approach is favored for its high yield and the ready availability of starting materials.
Proposed Synthetic Workflow: Reductive Amination
The logical flow for the synthesis of Methyl 2-(propylamino)propanoate via reductive amination is depicted below. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the target secondary amine.
Caption: Workflow for the synthesis of Methyl 2-(propylamino)propanoate.
Experimental Protocol: Reductive Amination
The following protocol is a representative, self-validating procedure for the synthesis of the target compound.
Materials:
Methyl pyruvate
Propylamine
Methanol (anhydrous)
Sodium borohydride (NaBH₄)
Hydrochloric acid (1M)
Sodium bicarbonate (saturated solution)
Magnesium sulfate (anhydrous)
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
Imine Formation: In a round-bottom flask, dissolve methyl pyruvate (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.
Add propylamine (1.1 eq) dropwise to the stirred solution. The addition of the amine to the ketone results in the formation of a carbinolamine intermediate, which then dehydrates to form the corresponding imine. The reaction is typically allowed to stir for 1-2 hours at this temperature.
Reduction: While maintaining the temperature at 0°C, slowly add sodium borohydride (1.5 eq) in small portions. Causality Note: Sodium borohydride is a mild reducing agent that selectively reduces the imine C=N bond in the presence of the ester functional group. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.
Workup and Purification:
Quench the reaction by slowly adding 1M HCl to neutralize excess NaBH₄.
Adjust the pH to ~8-9 using a saturated sodium bicarbonate solution.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
The final product can be purified by column chromatography or distillation if necessary.
Applications in Research and Drug Development
While specific applications of Methyl 2-(propylamino)propanoate are not widely documented, its structural motifs are of significant interest in medicinal chemistry and drug design.
Role as a Synthetic Intermediate
Amino acid esters are fundamental building blocks for the synthesis of peptides, peptidomimetics, and various heterocyclic compounds. The N-propyl group can influence the lipophilicity and conformational flexibility of the final molecule. This can be a strategic modification in lead optimization to improve pharmacokinetic properties such as membrane permeability and metabolic stability. The introduction of a methyl group into a molecule can modulate its physicochemical, pharmacodynamic, and pharmacokinetic properties.[3]
The "Magic Methyl" Effect
In drug discovery, the addition of a methyl group, often referred to as the "magic methyl" effect, can significantly enhance a compound's biological activity or metabolic profile.[4] The methyl group on the propanoate backbone of this molecule can provide steric hindrance that protects the adjacent ester from hydrolysis by esterases, potentially increasing the compound's half-life in a biological system.[4]
Potential in Fragment-Based Drug Discovery
As a small molecule, Methyl 2-(propylamino)propanoate could serve as a fragment in fragment-based drug discovery (FBDD) campaigns. Its functional groups (hydrogen bond donor/acceptor in the amine, hydrogen bond acceptor in the ester) allow it to form key interactions with biological targets like enzymes or receptors.
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8][9]
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][8] Avoid contact with skin, eyes, and clothing.[9]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5]
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[5]
Conclusion
Methyl 2-(propylamino)propanoate is a structurally interesting amino acid derivative with clear potential as a synthetic building block. While detailed studies on this specific molecule are limited, its chemical nature allows for straightforward synthesis and suggests utility in fields such as medicinal chemistry and materials science. The principles outlined in this guide provide a solid foundation for its safe handling, synthesis, and exploration in future research endeavors.
References
PubChem. (n.d.). Methyl 2-naphthalen-2-yl-2-(propylamino)propanoate. Retrieved from [Link]
NextSDS. (n.d.). methyl 2-(benzylamino)propanoate — Chemical Substance Information. Retrieved from [Link]
Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–208. Retrieved from [Link]
Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6081. Retrieved from [Link]
An In-depth Technical Guide to the Synthesis of Methyl 2-(propylamino)propanoate: Starting Materials and Core Methodologies
Abstract This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining methyl 2-(propylamino)propanoate, a valuable secondary amine ester with applications in organic synthesis and...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining methyl 2-(propylamino)propanoate, a valuable secondary amine ester with applications in organic synthesis and as a building block for more complex molecules. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols. The guide emphasizes the chemical logic underpinning the selection of reagents and reaction conditions, ensuring a robust and reproducible synthesis.
Introduction: Strategic Approaches to Synthesis
The synthesis of methyl 2-(propylamino)propanoate can be approached through several strategic disconnections. The most common and practical laboratory-scale methods involve the formation of the C-N bond between the propylamine moiety and the propanoate backbone. This guide will focus on three primary and effective synthetic strategies:
Reductive Amination: A one-pot reaction involving the condensation of a carbonyl compound with an amine, followed by in-situ reduction of the resulting imine.
Nucleophilic Substitution: The displacement of a suitable leaving group on a propanoate precursor by propylamine.
Esterification: The formation of the methyl ester from the corresponding N-propylated amino acid.
Each of these routes offers distinct advantages and requires careful consideration of the starting material availability, reaction conditions, and potential for side-product formation.
Synthetic Route 1: Reductive Amination of Methyl Pyruvate
Reductive amination is a highly efficient and widely used method for the formation of secondary amines.[1] This one-pot procedure combines the formation of an imine from a ketone and a primary amine with its immediate reduction to the corresponding amine.[2] For the synthesis of methyl 2-(propylamino)propanoate, methyl pyruvate serves as the carbonyl precursor and propylamine as the amine source.
Core Starting Materials
Starting Material
Structure
Key Considerations
Methyl Pyruvate
A readily available α-keto ester. Purity is crucial to avoid side reactions.
Propylamine
A common primary amine. Should be handled in a well-ventilated fume hood due to its volatility and odor.
Sodium Triacetoxyborohydride (STAB)
A mild and selective reducing agent, ideal for reducing imines in the presence of esters. It is moisture-sensitive.[1][3]
Dichloromethane (DCM)
N/A
A common aprotic solvent for reductive amination reactions.[4]
Mechanistic Rationale
The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of methyl pyruvate and propylamine. This intermediate then dehydrates to form an imine. Sodium triacetoxyborohydride, being a mild hydride donor, selectively reduces the protonated imine (iminium ion) to the desired secondary amine without reducing the ester functionality of the methyl pyruvate.[2]
A Technical Guide to the Synthesis of Methyl 2-(propylamino)propanoate: Mechanistic Insights and Practical Considerations
Prepared by: Gemini, Senior Application Scientist Introduction N-alkylated α-amino acid esters are a critical class of molecules, serving as essential building blocks in the synthesis of a wide array of pharmaceuticals a...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Introduction
N-alkylated α-amino acid esters are a critical class of molecules, serving as essential building blocks in the synthesis of a wide array of pharmaceuticals and bioactive compounds.[1] Their structural motif is frequently found in enzyme inhibitors, such as Cilazapril and Enalapril, and various other therapeutic agents.[1] This guide provides an in-depth technical analysis of the reaction mechanism for the formation of a representative N-alkylated α-amino acid ester, Methyl 2-(propylamino)propanoate. We will explore the primary synthetic strategies, delve into the underlying reaction mechanisms, present a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Synthetic Strategies: An Overview
The synthesis of N-alkyl amino acid esters like Methyl 2-(propylamino)propanoate is traditionally achieved through two principal pathways:
Reductive Amination: This method involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine.[2][3] For the target molecule, this would entail the reaction of methyl pyruvate with propylamine.
Nucleophilic Substitution: This approach utilizes an alkyl halide or other substrate with a good leaving group, which is then displaced by an amine nucleophile.[1] In this case, a methyl 2-halopropanoate (e.g., methyl 2-chloropropanoate) would be reacted with propylamine.
While both methods are viable, reductive amination is often favored due to its high selectivity and the avoidance of over-alkylation, a common side reaction in nucleophilic substitution.[1][2] This guide will focus on the reductive amination pathway as the primary route for the synthesis of Methyl 2-(propylamino)propanoate.
The Mechanism of Reductive Amination
The reductive amination process for forming Methyl 2-(propylamino)propanoate from methyl pyruvate and propylamine proceeds through a two-step mechanism: imine formation followed by reduction.
Step 1: Imine Formation
The initial step is the acid-catalyzed formation of an imine intermediate.
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of methyl pyruvate. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Propylamine: The lone pair of electrons on the nitrogen atom of propylamine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group. This converts the hydroxyl group into a better leaving group (water).
Dehydration: The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water. This results in the formation of a protonated imine, also known as an iminium ion.
Deprotonation: A base (such as another molecule of propylamine or the solvent) removes the proton from the nitrogen atom, yielding the neutral imine intermediate.
Step 2: Reduction of the Imine
The second step involves the reduction of the C=N double bond of the imine to a C-N single bond. This is typically achieved using a mild reducing agent.
Hydride Transfer: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the imine double bond.
Protonation: The resulting anion is then protonated by the solvent or a weak acid to give the final product, Methyl 2-(propylamino)propanoate.
A variety of reducing agents can be employed for this step, with sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective.[2][4] These reagents are mild enough to selectively reduce the imine in the presence of the starting ketone, which is crucial for a one-pot reaction.[2] Sodium borohydride (NaBH₄) can also be used, but it is typically added after sufficient time has been allowed for complete imine formation, as it can also reduce the starting ketone.[4]
Mechanistic Diagram
The following diagram illustrates the key steps in the reductive amination mechanism.
Engineering the Peptidomimetic Backbone: Structural Analogs of Methyl 2-(propylamino)propanoate
Executive Summary The transition from traditional small molecules to macrocyclic peptides (MCPs) and peptidomimetics has revolutionized the targeting of "undruggable" protein-protein interactions (PPIs). At the core of t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from traditional small molecules to macrocyclic peptides (MCPs) and peptidomimetics has revolutionized the targeting of "undruggable" protein-protein interactions (PPIs). At the core of this chemical evolution are building blocks like Methyl 2-(propylamino)propanoate (systematically known as N-propylalanine methyl ester). As a secondary amino acid ester, this compound represents a critical scaffold for introducing N-alkyl modifications into peptide backbones.
This technical guide explores the mechanistic rationale behind N-alkylated amino acid esters, details the design of potential structural analogs, and provides a self-validating synthetic protocol for their generation.
The Mechanistic Rationale for N-Alkylation in Drug Design
Natural peptides often fail as therapeutics due to poor membrane permeability and rapid proteolytic degradation. Incorporating analogs like Methyl 2-(propylamino)propanoate directly addresses these pharmacokinetic liabilities through two primary mechanisms:
Elimination of Hydrogen Bond Donors: The substitution of the amide proton with an alkyl group significantly reduces the polar surface area (PSA) and desolvation penalty of the molecule. This modification allows the peptide to adopt conformations that bury polar groups, dramatically increasing passive membrane permeability [1].
Steric Hindrance and Conformational Control: The bulky N-alkyl group introduces steric clashes that restrict the rotation of the
ϕ
and
ψ
dihedral angles. This shifts the thermodynamic equilibrium of the amide bond, often inducing cis-amide conformations that stabilize specific secondary structures, such as
β
-turns, while simultaneously blocking the active sites of exopeptidases and endopeptidases [2].
Mechanistic outcomes of incorporating N-alkylated analogs into therapeutic peptide backbones.
Design of Structural Analogs
To optimize binding affinity and pharmacokinetic properties, Methyl 2-(propylamino)propanoate can be synthetically modified across three distinct structural zones:
Zone A (The N-Alkyl Group): Modifying the propyl chain alters the lipophilicity and steric bulk. Shifting to a methyl group (N-methylalanine) reduces steric clash, while a cyclopropylmethyl (CPM) group increases lipophilicity and metabolic stability against oxidative dealkylation.
Zone B (The
α
-Carbon Side Chain): Replacing the methyl group of the alanine backbone with an isopropyl group (valine analog) or benzyl group (phenylalanine analog) changes the pharmacophore, dictating the specific side-chain interactions within a target protein's binding pocket.
Zone C (The C-Terminal Ester): The methyl ester is typically a synthetic protecting group or a prodrug moiety. Converting this to a tert-butyl ester provides orthogonal protection during solid-phase peptide synthesis (SPPS), while conversion to an amide increases physiological stability.
Physicochemical Profiling of Proposed Analogs
The following table summarizes the predicted physicochemical shifts when modifying the parent scaffold.
Analog Compound
Modification Zone
Calculated LogP (cLogP)*
Polar Surface Area (PSA, Ų)
Predicted Proteolytic Half-Life
Methyl 2-(propylamino)propanoate
Parent (N-propylalanine)
1.24
38.33
High
Methyl 2-(methylamino)propanoate
Zone A (N-Alkyl: Methyl)
0.45
38.33
Moderate
Methyl 2-(cyclopropylmethylamino)propanoate
Zone A (N-Alkyl: CPM)
1.68
38.33
Very High
Methyl 2-(propylamino)-3-methylbutanoate
Zone B (Side Chain: Valine)
2.15
38.33
High
tert-Butyl 2-(propylamino)propanoate
Zone C (Ester: t-Butyl)
2.51
38.33
High
*Values are representative estimates demonstrating relative lipophilic shifts based on functional group contributions.
The most robust method for synthesizing N-alkyl amino acid esters is via reductive amination. The following protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), which is preferred over sodium cyanoborohydride due to its lower toxicity and its mild nature, which prevents the over-reduction of the ester moiety [3, 4].
Causality-Driven Methodology
Step 1: Free-Basing and Imine Formation
Action: Suspend 1.0 equivalent of the amino acid ester hydrochloride (e.g., methyl alaninate HCl) in anhydrous 1,2-dichloroethane (DCE). Add 1.2 equivalents of N,N-diisopropylethylamine (DIPEA), followed by 1.1 equivalents of the target aldehyde (e.g., propanal).
Causality: DCE is chosen over methanol to prevent transesterification of the methyl ester. DIPEA is a non-nucleophilic base that liberates the free amine, allowing it to act as a nucleophile against the aldehyde without participating in side reactions.
Validation Checkpoint 1: Stir for 2 hours at room temperature. Take a small aliquot for IR spectroscopy. The disappearance of the aldehyde C=O stretch (~1720 cm⁻¹) and the appearance of an imine C=N stretch (~1660 cm⁻¹) validates successful condensation.
Step 2: Selective Reduction
Action: Cool the reaction to 0°C. Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: Cooling controls the exothermic reduction, preventing thermal degradation of the transient imine. The triacetoxy ligands on the borohydride reduce its hydridic character, making it highly chemoselective for the protonated iminium ion over the unreacted aldehyde or the ester backbone.
Validation Checkpoint 2: Perform LC-MS analysis on the crude mixture. The presence of the target mass
[M+H]+
(e.g., m/z 146.1 for N-propylalanine methyl ester) confirms the reduction.
Step 3: Quenching and Isolation
Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
Causality: The mild basic quench neutralizes any remaining acetic acid (generated from the reducing agent) and destroys unreacted borohydride safely, ensuring the secondary amine remains unprotonated for efficient organic extraction.
Workflow for the reductive amination of amino acid esters with analytical checkpoints.
Conclusion
Structural analogs of Methyl 2-(propylamino)propanoate are indispensable tools in the modern medicinal chemist's arsenal. By systematically varying the N-alkyl substituent, the side chain, and the ester protecting group, researchers can fine-tune the steric and electronic landscape of peptidomimetics. Utilizing self-validating, chemoselective synthetic routes ensures the high-fidelity generation of these building blocks, ultimately accelerating the discovery of cell-permeable, proteolytically stable therapeutics.
References
Bird, G. H., et al. "Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics." Chemical Reviews, 2024.[Link][1]
Pelay-Gimeno, M., Glas, A., Koch, O., Grossmann, T. N. "Structure-Based Design of Inhibitors of Protein-Protein Interactions: Mimicking Peptide Binding Epitopes." Angewandte Chemie International Edition, 2015.[Link][2]
Ramanjulu, J. M., Joullié, M. M. "N-Alkylation of Amino Acid Esters Using Sodium Triacetoxyborohydride." Synthetic Communications, 1996.[Link][3]
Aurelio, L., Hughes, A. B. "Synthesis of N-Alkyl Amino Acids." Amino Acids, Peptides and Proteins in Organic Chemistry, Wiley-VCH, 2010.[Link][4]
Advanced Synthetic Strategies for N-(2-Methylphenyl)-2-(propylamino)propanamide: From Intermediate Formation to Final API
Abstract The synthesis of N-(2-Methylphenyl)-2-(propylamino)propanamide, globally recognized as the local anesthetic Prilocaine, represents a foundational workflow in pharmaceutical chemistry. This technical whitepaper e...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The synthesis of N-(2-Methylphenyl)-2-(propylamino)propanamide, globally recognized as the local anesthetic Prilocaine, represents a foundational workflow in pharmaceutical chemistry. This technical whitepaper explores the mechanistic logic, step-by-step batch methodologies, and modern continuous flow innovations required to synthesize this active pharmaceutical ingredient (API). By dissecting the causality behind reagent selection, solvent environments, and thermodynamic controls, this guide provides a self-validating framework for researchers and process chemists optimizing amino amide syntheses.
Introduction & Pharmacological Context
N-(2-Methylphenyl)-2-(propylamino)propanamide is an amino amide-type local anesthetic renowned for its rapid onset and low cardiac toxicity profile. Structurally, it consists of a lipophilic aromatic ring (o-toluidine derivative) linked via an amide bond to a hydrophilic aliphatic amine. The synthesis of this molecule is a textbook example of sequential functional group transformation, relying on highly controlled N-acylation followed by nucleophilic substitution.
Understanding the precise synthetic route is critical not only for laboratory-scale API preparation but also for scaling up production while minimizing impurities such as unreacted anilines or hydrolysis byproducts.
Retrosynthetic Analysis & Mechanistic Logic
The construction of N-(2-Methylphenyl)-2-(propylamino)propanamide is universally achieved through a two-step linear sequence originating from o-toluidine.
According to established1 [1], the pathway involves:
Amide Formation (N-Acylation): The nucleophilic primary amine of o-toluidine attacks the highly electrophilic acyl carbon of a 2-halopropionyl halide (typically 2-chloropropionyl chloride or 2-bromopropionyl bromide). This generates the critical intermediate, 2-halo-N-(2-methylphenyl)propanamide.
Amination (Nucleophilic Substitution): The
α
-halogen of the intermediate is displaced by n-propylamine via an SN2 mechanism to yield the final API.
Two-step synthetic pathway from o-toluidine to Prilocaine via halo-intermediate.
Step-by-Step Experimental Methodologies
To ensure reproducibility and scientific integrity, the following batch protocols are designed as self-validating systems. Each step incorporates specific analytical checkpoints and mechanistic rationales to guarantee product fidelity [2].
Step 1: Synthesis of the Intermediate (2-Chloro-N-(2-methylphenyl)propanamide)
Objective: Form the amide bond while preserving the
α
-halogen for downstream substitution.
Protocol:
Reaction Setup: In a thoroughly dried three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 1.0 equivalent of o-toluidine in anhydrous acetone.
Base Addition: Suspend 1.5 equivalents of anhydrous potassium carbonate (K2CO3) in the solution.
Acylation: Cool the mixture to 0 °C using an ice bath. Add 1.1 equivalents of 2-chloropropionyl chloride dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
Validation & Completion: Allow the reaction to warm to room temperature and stir for 1–2 hours. Monitor the disappearance of o-toluidine via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (3:1) eluent system.
Work-up: Quench the reaction by pouring the mixture into a large volume of ice-cold distilled water. The intermediate will precipitate as a white solid. Filter the solid, wash extensively with water to remove inorganic salts, and dry under a vacuum at 60 °C.
Mechanistic Causality:
Acetone is selected as a polar aprotic solvent because it readily dissolves the organic precursors without participating in competing nucleophilic attacks (unlike protic solvents like ethanol, which would hydrolyze the acyl chloride). K2CO3 acts as a heterogeneous acid scavenger. By neutralizing the HCl byproduct, it prevents the protonation of o-toluidine into an unreactive hydrochloride salt, thereby driving the reaction to >90% yield.
Step 2: Nucleophilic Substitution to the Target API
Objective: Displace the
α
-chloride with n-propylamine to form the final secondary amine.
Protocol:
Reaction Setup: Dissolve the dried intermediate from Step 1 in acetone within a reflux-equipped reactor.
Amination: Add an excess (typically 2.5 to 3.0 equivalents) of n-propylamine.
Thermal Activation: Heat the mixture to reflux (approximately 70 °C) and maintain constant stirring for 14 hours.
Validation: Monitor the reaction via TLC. The highly polar product will exhibit a significantly lower Rf value than the intermediate.
Isolation: Once complete, filter the mixture to remove the precipitated n-propylamine hydrochloride salts. Concentrate the filtrate under reduced pressure to yield N-(2-Methylphenyl)-2-(propylamino)propanamide as a viscous liquid, which can subsequently be crystallized as a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the free base.
Mechanistic Causality:
The SN2 displacement of the
α
-halide requires thermal energy (reflux) to overcome the activation barrier. An excess of n-propylamine is strictly required because it serves a dual purpose: it acts as the attacking nucleophile and as the base to neutralize the resulting HCl byproduct. If only 1.0 equivalent were used, half of the nucleophile would be consumed by protonation, stalling the reaction at 50% conversion.
Process Optimization: Batch vs. Continuous Flow Technologies
While the traditional batch synthesis is highly reliable, it is limited by long reaction times (up to 48 hours for amination in some variations) and mass transfer bottlenecks. Recent literature published in [3] demonstrates a paradigm shift toward continuous flow synthesis.
By utilizing microreactors, the toluidine alkylation step benefits from extreme superheating (up to 150 °C under pressurized conditions) and enhanced mixing. This thermodynamic control reduces the amination reaction time from 14–48 hours in batch to a mere 4.4 minutes in flow, while simultaneously suppressing degradation pathways.
Continuous flow synthesis workflow highlighting inline telescoping and rapid amination.
Quantitative Data & Yield Analysis
The transition from batch to continuous flow not only impacts time but overall process efficiency. The table below summarizes the quantitative metrics expected from both methodologies [2][3].
Parameter
Batch Synthesis (Step 1: Acylation)
Batch Synthesis (Step 2: Amination)
Continuous Flow (Telescoped Overall)
Starting Material
o-Toluidine
2-Chloro-N-(2-methylphenyl)propanamide
Toluene (via o-Toluidine inline)
Reagents
2-Chloropropionyl Chloride, K2CO3
n-Propylamine (Excess)
HNO3, Acyl Chlorides, Amines
Temperature
0 °C warming to RT
70 °C (Reflux)
Up to 150 °C (Pressurized Microreactor)
Reaction Time
1.5 - 2.0 hours
14.0 - 48.0 hours
13.6 minutes (Total Residence Time)
Typical Yield
~93%
~85%
74% (Overall from Toluene)
Purity (HPLC)
>98%
>99% (Post-crystallization)
>99% (Inline workup)
Conclusion
The synthesis of N-(2-Methylphenyl)-2-(propylamino)propanamide requires strict adherence to mechanistic principles. By carefully selecting aprotic solvents and utilizing acid scavengers, the intermediate 2-halo-N-(2-methylphenyl)propanamide can be isolated in excellent yields. Furthermore, the application of excess nucleophile and thermal energy ensures the complete conversion of the intermediate to the final API. As the pharmaceutical industry evolves, the integration of continuous flow technologies—capable of slashing reaction times from days to minutes—represents the future of efficient, scalable, and safe local anesthetic manufacturing.
References
Wikipedia Contributors. "Prilocaine - Synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
Sagandira, M. B., Sagandira, C. R., & Watts, P. "Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems." ACS Omega, 10(35), 40020-40031. (2025). Available at:[Link]
Synthesis of Methyl 2-(propylamino)propanoate: A Detailed Protocol for Reductive Amination
Introduction Methyl 2-(propylamino)propanoate, a secondary amine-containing ester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 2-(propylamino)propanoate, a secondary amine-containing ester, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure incorporates both a chiral center and a reactive secondary amine, making it a versatile intermediate for the construction of more complex molecular architectures. This application note provides a comprehensive, step-by-step protocol for the synthesis of Methyl 2-(propylamino)propanoate via a one-pot reductive amination of methyl pyruvate with propylamine. This method is advantageous due to its operational simplicity, mild reaction conditions, and the commercial availability of the starting materials.
The core of this synthesis is the reductive amination reaction, a cornerstone of modern organic chemistry for the formation of carbon-nitrogen bonds.[1] This process involves the initial formation of an imine or iminium ion from the condensation of a carbonyl compound (methyl pyruvate) and an amine (propylamine), which is then reduced in situ to the desired amine.[2] For this protocol, we have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This reagent is particularly well-suited for reductive aminations due to its mild nature and high selectivity for iminium ions over ketones, which minimizes the formation of the corresponding alcohol byproduct.[3][4] The reaction is typically carried out in an aprotic solvent such as 1,2-dichloroethane (DCE) to prevent the hydrolysis of the reducing agent.[5]
This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the underlying chemical principles and safety considerations.
Reaction Scheme
Figure 1: Overall reaction scheme for the synthesis of Methyl 2-(propylamino)propanoate.
Experimental Protocol
This protocol details the synthesis of Methyl 2-(propylamino)propanoate on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
Methyl Pyruvate
C₄H₆O₃
102.09
10.0
1.02 g (0.91 mL)
Propylamine
C₃H₉N
59.11
11.0
0.65 g (0.92 mL)
Sodium Triacetoxyborohydride
C₆H₁₀BNaO₆
211.94
15.0
3.18 g
1,2-Dichloroethane (DCE), anhydrous
C₂H₄Cl₂
98.96
-
50 mL
Saturated Sodium Bicarbonate Solution
NaHCO₃
84.01
-
~50 mL
Dichloromethane (DCM)
CH₂Cl₂
84.93
-
~75 mL
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
-
~5 g
Step-by-Step Procedure
Reaction Setup:
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl pyruvate (1.02 g, 10.0 mmol) and anhydrous 1,2-dichloroethane (50 mL).
Begin stirring the solution at room temperature under a nitrogen atmosphere.
Addition of Amine:
Slowly add propylamine (0.65 g, 11.0 mmol, 1.1 equivalents) to the stirred solution of methyl pyruvate.
Stir the reaction mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
Addition of Reducing Agent:
In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.
Continue stirring the reaction at room temperature.
Reaction Monitoring:
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
For TLC analysis, a suitable eluent system is ethyl acetate/hexanes (e.g., 30:70 v/v). The product should have a different Rf value than the starting methyl pyruvate.
The reaction is typically complete within 4-12 hours.
Work-up and Extraction:
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (~50 mL). Be cautious as gas evolution (hydrogen) may occur.
Stir the biphasic mixture vigorously for 15-20 minutes.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with dichloromethane (3 x 25 mL).
Combine all organic layers.
Drying and Solvent Removal:
Dry the combined organic extracts over anhydrous sodium sulfate.
Filter the drying agent and wash the filter cake with a small amount of dichloromethane.
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
Purify the crude product by flash column chromatography on silica gel.
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
Collect the fractions containing the desired product (as determined by TLC analysis).
Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 2-(propylamino)propanoate as a colorless to pale yellow oil.
Scientific Rationale and Causality
The success of this synthesis hinges on the careful control of reaction parameters and the specific choice of reagents.
One-Pot Procedure: The one-pot nature of this reaction, where the imine formation and reduction occur in the same reaction vessel, enhances efficiency by avoiding the isolation of the potentially unstable imine intermediate.[2]
Choice of Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent for several reasons. Its reduced reactivity compared to other borohydrides, such as sodium borohydride, allows for the selective reduction of the iminium ion in the presence of the starting ketone.[4] This minimizes the formation of 2-hydroxy-propanoic acid methyl ester as a byproduct. Furthermore, it is a non-pyrophoric solid that is relatively easy to handle.
Solvent Selection: Anhydrous 1,2-dichloroethane is an excellent solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the iminium ion intermediate.[3] The absence of protic solvents is crucial to prevent the decomposition of the sodium triacetoxyborohydride.
Stoichiometry: A slight excess of the amine (1.1 equivalents) is used to ensure complete consumption of the limiting reagent, methyl pyruvate. A larger excess of the reducing agent (1.5 equivalents) is employed to drive the reduction of the iminium ion to completion.
Work-up: The reaction is quenched with a saturated solution of sodium bicarbonate to neutralize any remaining acetic acid (a byproduct of the reduction) and to decompose any unreacted sodium triacetoxyborohydride. This basic workup also ensures that the product amine is in its free base form, facilitating its extraction into an organic solvent.
Safety and Handling
Chemical Safety Information:
Chemical
Hazards
Methyl Pyruvate
Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
Propylamine
Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause respiratory irritation.
Sodium Triacetoxyborohydride
In contact with water releases flammable gases which may ignite spontaneously. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. It is also moisture-sensitive.[6]
1,2-Dichloroethane (DCE)
Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May cause cancer.
Dichloromethane (DCM)
Causes skin irritation. Causes serious eye irritation. May cause drowsiness or dizziness. May cause cancer.
Handling Precautions:
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible.[6] It reacts with water to release flammable hydrogen gas. In case of fire, use a dry powder extinguisher; do not use water.
Propylamine: This is a corrosive and volatile amine. It should be handled in a well-ventilated fume hood with appropriate PPE.
Chlorinated Solvents (DCE and DCM): These are suspected carcinogens and should be handled with care in a fume hood. Avoid inhalation and skin contact.
This application note provides a robust and reliable protocol for the synthesis of Methyl 2-(propylamino)propanoate. By employing a one-pot reductive amination strategy with sodium triacetoxyborohydride, this versatile building block can be accessed in a straightforward and efficient manner. The detailed experimental procedure, coupled with an understanding of the underlying chemical principles and necessary safety precautions, will enable researchers to successfully synthesize this compound for their research and development needs. The provided predicted characterization data serves as a useful reference for product verification.
References
Reductive Amination - Common Conditions. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Reductive amination. In Wikipedia. (2023, December 11). [Link]
SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Loba Chemie. (2017, June 6). Retrieved from [Link]
O-Nita, S., Bartha, E., & O-Nita, C. (2024).
Process for the reductive amination of α-keto carboxylic acids. (2012). Google Patents.
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry.
Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
Electronic supporting information (ESI) for: High-resolution 13C NMR spectroscopy of methyl propiolate. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Bhadauria, A., Feng, Z., Popescu, M., et al. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
Construct a simulated 1H NMR spectrum for methyl propanoate. (2020, December 22). YouTube. Retrieved from [Link]
Predict 13C carbon NMR spectra. NMRdb.org. (n.d.). Retrieved from [Link]
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). University of Liverpool Repository. Retrieved from [Link]
Predict 1H proton NMR spectra. NMRdb.org. (n.d.). Retrieved from [Link]
Construct a simulated 1H NMR spectrum for methyl. (2014, February 6). Chegg.com. Retrieved from [Link]
Predict 13C NMR spectra. Cheminfo.org. (n.d.). Retrieved from [Link]
mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). MiMeDB. (n.d.). Retrieved from [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
Application Notes & Protocols for the Purification of Methyl 2-(propylamino)propanoate
For Researchers, Scientists, and Drug Development Professionals Strategic Overview: Purification of a Secondary Amino Ester Methyl 2-(propylamino)propanoate is a bifunctional molecule containing both a secondary amine an...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Strategic Overview: Purification of a Secondary Amino Ester
Methyl 2-(propylamino)propanoate is a bifunctional molecule containing both a secondary amine and a methyl ester. This structure dictates the potential impurities and informs the selection of an optimal purification strategy. The purity of such building blocks is paramount in drug development and fine chemical synthesis to ensure reaction specificity, maximize yields, and avoid introducing problematic contaminants into downstream processes.
Common Impurity Profile:
A typical synthesis, such as the N-alkylation of methyl alaninate with a propyl halide or reductive amination of methyl pyruvate with propylamine, can introduce several classes of impurities:
Unreacted Starting Materials: Residual methyl alaninate, propylamine, or propyl halide.
Over-alkylation Products: Tertiary amines, such as methyl 2-(dipropylamino)propanoate.
By-products: Salts (e.g., hydrohalide salts), and products from side-reactions.
Solvents and Reagents: Residual reaction solvents and catalysts.
The purification strategy must effectively separate the target compound from these structurally similar and dissimilar impurities. The primary techniques applicable to Methyl 2-(propylamino)propanoate are:
Flash Column Chromatography: A versatile technique that separates compounds based on polarity.
Vacuum Distillation: Ideal for thermally stable, volatile liquids to separate components based on boiling point differences.
Acid-Base Liquid-Liquid Extraction: A classical workup technique to remove acidic or basic impurities.
The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity. Often, a combination of these techniques is most effective.
Method Selection & Comparative Analysis
A logical workflow for purifying crude Methyl 2-(propylamino)propanoate often starts with a bulk purification step (Extraction or Distillation) followed by a high-resolution polishing step (Chromatography).
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Caption: General purification workflow for Methyl 2-(propylamino)propanoate.
Technique
Principle
Pros
Cons
Best For
Flash Chromatography
Separation by polarity on a stationary phase (e.g., silica gel).
High resolution; adaptable to various impurities.
Can be lower yielding; requires solvent removal.
Removing impurities with similar boiling points but different polarities.
Vacuum Distillation
Separation by boiling point under reduced pressure.[1][2]
Excellent for large scales; highly effective for non-volatile impurities.[3]
Requires thermal stability; ineffective for isomers or compounds with close boiling points.
Removing high-molecular-weight byproducts or non-volatile impurities.[3]
Acid-Base Extraction
Separation by differential solubility of neutral vs. salt forms in immiscible solvents.[4][5]
Fast, inexpensive, and effective for removing acidic/basic impurities.[4]
Not a high-resolution technique; risk of ester hydrolysis with strong bases.[4]
Initial workup to remove starting materials like propylamine or acidic catalysts.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
Secondary amines like Methyl 2-(propylamino)propanoate often exhibit peak tailing on standard silica gel due to interactions with acidic silanol groups.[6][7] This can be mitigated by adding a basic modifier to the eluent or by using an amine-functionalized silica.[3][7][8]
Scientist's Note: The addition of a competing base like triethylamine (TEA) or ammonia to the mobile phase neutralizes the acidic sites on the silica, improving peak shape and recovery.[6][7] An alternative is to use amine-functionalized silica, which provides a basic surface, eliminating the need for a mobile phase modifier.[6][8]
A. Method Development (TLC Analysis)
Prepare TLC Plates: Use standard silica gel 60 F254 plates.
Spotting: Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane). Spot onto the TLC plate.
Eluent Screening: Develop plates in a series of solvent systems. Good starting points for N-alkylated amino esters are Hexane/Ethyl Acetate or Dichloromethane/Methanol.[9]
Test System 1: 70:30 Hexane/Ethyl Acetate
Test System 2: 95:5 Dichloromethane/Methanol
Add Modifier: To the most promising solvent system, add 0.5-1% v/v triethylamine (TEA).[3] For example, for 100 mL of eluent, add 0.5-1 mL of TEA.
Objective: Aim for a retention factor (Rf) of 0.2-0.4 for the target compound, with good separation from all major impurities.[3][6]
B. Column Preparation and Execution
Column Packing (Slurry Method):
Select a column of appropriate size for the amount of crude material.
Prepare a slurry of silica gel in the chosen eluent (including TEA).
Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.
Sample Loading:
Dissolve the crude Methyl 2-(propylamino)propanoate in a minimal amount of dichloromethane or the eluent.
Alternatively (for better resolution): Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil in a volatile solvent, add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.
Carefully apply the sample to the top of the packed silica bed.
Elution:
Begin elution with the chosen solvent system, applying steady air pressure.
Collect fractions in test tubes or vials.
Monitor the elution process by TLC, spotting every few fractions to track the separation.
Fraction Pooling and Concentration:
Analyze the collected fractions by TLC.
Combine the fractions containing the pure product.
Remove the solvent and TEA using a rotary evaporator. Scientist's Note: Co-evaporation with a solvent like toluene can help remove the last traces of TEA.
Protocol 2: Vacuum Distillation
This method is highly effective if the impurities are significantly less volatile than the product. The boiling point of the target compound must be estimated or determined to set the appropriate conditions. While the exact boiling point of Methyl 2-(propylamino)propanoate is not readily published, it can be estimated to be lower than similarly sized secondary amines which often degrade at atmospheric pressure.[2] Therefore, vacuum is essential.
A. Apparatus Setup
Assemble a vacuum distillation apparatus using well-greased ground-glass joints.[1] A short-path distillation head is often sufficient.
Use a round-bottom flask (no more than two-thirds full) with a magnetic stir bar to prevent bumping.
Place the thermometer bulb so that the top is level with the side-arm leading to the condenser.
Connect the apparatus to a vacuum source (water aspirator or vacuum pump) with a cold trap in between.[1]
B. Distillation Procedure
Charge the Flask: Add the crude Methyl 2-(propylamino)propanoate to the distillation flask.
Evacuate the System: Turn on the vacuum source and allow the pressure to stabilize.
Apply Heat: Begin heating the distillation flask gently using a heating mantle.
Collect Fractions:
Forerun: Collect the initial, lower-boiling fraction, which may contain residual solvents.
Main Fraction: Once the temperature stabilizes, collect the main fraction corresponding to the boiling point of the pure product at that pressure.
Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling impurities.
Shutdown: Remove the heat source and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
Protocol 3: Acid-Base Liquid-Liquid Extraction
This protocol is an excellent initial purification step to remove basic starting materials (e.g., propylamine) or acidic catalysts from the crude product dissolved in an organic solvent.[4][5]
Scientist's Note: The key is to convert the basic product into its water-soluble salt form with a weak acid, wash away neutral organic impurities, and then regenerate the free base for extraction back into an organic solvent. Care must be taken to avoid ester hydrolysis, which can be catalyzed by strong acids or bases.[4] Using a mild acid like dilute HCl and a mild base like sodium bicarbonate (NaHCO₃) is crucial. A patent for extracting amino acid esters suggests keeping the pH between 7-8 during neutralization to minimize hydrolysis.[10][11]
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Caption: Workflow for purification via acid-base extraction.
A. Extraction Procedure
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of dilute (e.g., 1M) hydrochloric acid (HCl). Shake vigorously, venting frequently. Allow the layers to separate.
Separate Layers: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer, containing neutral impurities, can be discarded.
Back-Wash (Optional): To improve purity, wash the collected aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.
Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) with stirring until the pH of the aqueous layer is ~8.[11][12] Effervescence (CO₂ release) will occur.
Re-extraction: Return the basified aqueous solution to the separatory funnel. Extract the liberated free amine back into a fresh organic solvent (e.g., ethyl acetate or DCM) three times.
Combine and Dry: Combine all the organic extracts from step 6. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Purity Assessment
After purification, the identity and purity of Methyl 2-(propylamino)propanoate must be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the absence of impurity signals.
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the compound.
Infrared (IR) Spectroscopy: To verify the presence of key functional groups (N-H stretch, C=O ester stretch, C-O stretch).
References
Technical Support Center: Purification of Secondary Alkyl Amines. (n.d.). Benchchem.
Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis.
Acid–base extraction. (n.d.). In Wikipedia.
Successful Flash Chromatography. (n.d.). King Group.
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (n.d.). Google Patents.
How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016, February 7). ResearchGate.
Flash Column Chromatography. (n.d.). University of Rochester.
4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
Method for extracting amino acid ester. (2001, May 16). European Patent Office.
Vacuum Distillation. (2000, January 13). Oregon State University.
Vacuum Distillation For Amine Regeneration. (2012, January 20). Cheresources.com Community.
Chiral synthesis methods for Methyl 2-(propylamino)propanoate
An Application Guide to the Chiral Synthesis of Methyl 2-(propylamino)propanoate Introduction Methyl 2-(propylamino)propanoate, an N-substituted derivative of the amino acid alanine, is a chiral building block of signifi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Chiral Synthesis of Methyl 2-(propylamino)propanoate
Introduction
Methyl 2-(propylamino)propanoate, an N-substituted derivative of the amino acid alanine, is a chiral building block of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The stereochemistry at the C2 position is critical, as different enantiomers can exhibit vastly different biological activities and toxicological profiles.[1] Consequently, the development of robust and efficient methods to access enantiomerically pure forms of this compound is a key objective for researchers in drug development and fine chemical synthesis.
Classical production methods often yield a 50:50 mixture of two enantiomers, known as a racemic mixture.[1] The separation of these mixtures, or the direct synthesis of a single enantiomer, presents a significant chemical challenge because enantiomers possess identical physical properties, making them difficult to separate by standard techniques like distillation or crystallization.[2]
This guide provides a detailed overview of the primary strategies for obtaining enantiomerically pure Methyl 2-(propylamino)propanoate. We will explore three field-proven methodologies, each with distinct advantages and considerations:
Asymmetric Biocatalysis: Leveraging the exquisite stereoselectivity of enzymes for direct enantioselective synthesis.
Chiral Resolution by Diastereomeric Salt Formation: A classical and scalable method for separating racemic mixtures.
Chiral Auxiliary-Mediated Synthesis: A substrate-controlled method that directs the stereochemical outcome of a reaction.
For each method, we will delve into the underlying principles, provide detailed step-by-step protocols, and present data to guide researchers in selecting the optimal synthetic route for their specific needs.
Method 1: Asymmetric Synthesis via Biocatalytic Reductive Amination
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering reactions with high selectivity under mild, aqueous conditions.[3] For the synthesis of N-substituted α-amino esters like Methyl 2-(propylamino)propanoate, Imine Reductases (IREDs) offer a direct and highly efficient route.[4][5]
Principle and Mechanistic Insight
This approach utilizes an IRED enzyme to catalyze the asymmetric reductive amination of a prochiral α-ketoester (methyl pyruvate) with propylamine. The reaction proceeds in a single step where the ketoester and amine first form a prochiral imine intermediate in situ. The IRED, using a nicotinamide cofactor (NADH or NADPH), then delivers a hydride to one face of the imine, establishing the chiral center with high fidelity. The enantiomeric outcome (either R or S) is determined by the specific IRED enzyme chosen from a diverse panel.[4]
A critical component of this system is cofactor regeneration. The NAD(P)H cofactor is expensive and used in stoichiometric amounts by the enzyme. To make the process economically viable, a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose, is employed to continuously regenerate the active NAD(P)H from its oxidized NAD(P)⁺ form.
Experimental Protocol: IRED-Catalyzed Synthesis
This protocol is a representative example based on established methodologies for IRED-catalyzed reductive amination.[4]
Materials:
Methyl Pyruvate
Propylamine
Imine Reductase (IRED) Cell-Free Extract or Purified Enzyme
NADP⁺ or NAD⁺
Glucose Dehydrogenase (GDH)
D-Glucose
Potassium Phosphate Buffer (100 mM, pH 7.5)
Ethyl Acetate
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).
Cofactor & Regeneration: Add NADP⁺ (1 mM), D-glucose (100 mM), and Glucose Dehydrogenase (5-10 U/mL). Stir until fully dissolved.
Enzyme Addition: Add the selected IRED biocatalyst (e.g., 1-5 mg/mL of lyophilized cell-free extract).
Substrate Addition: Add propylamine to a final concentration of 50 mM, followed by methyl pyruvate to a final concentration of 25 mM.
Reaction: Seal the vessel and incubate at 30°C with gentle agitation (e.g., 150-200 rpm) for 24 hours. Monitor the reaction progress by HPLC or GC.
Work-up: Once the reaction is complete, adjust the pH of the mixture to >10 with 2M NaOH.
Extraction: Extract the aqueous solution with ethyl acetate (3 x 2 volumes).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 2-(propylamino)propanoate.
Purification & Analysis: Purify the product by silica gel column chromatography if necessary. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.
Workflow Diagram
Caption: Workflow of IRED-catalyzed synthesis with cofactor regeneration.
Data Summary
The use of diverse IREDs allows access to both enantiomers with high selectivity.
Enzyme Variant
Substrate (Amine)
Conversion (%)
Enantiomeric Excess (% ee)
Configuration
IRED-A
Propylamine
>99
>99
S
IRED-B
Propylamine
>99
>99
R
Note: Data is representative of typical results found in literature for N-substituted amino esters.[4][5]
Method 2: Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a robust, time-tested technique for separating a racemic mixture into its constituent enantiomers.[6] This method is particularly well-suited for amines, which can readily form salts with chiral acids. The key principle is the conversion of a pair of enantiomers into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional means like crystallization.[2]
Principle and Mechanistic Insight
The process begins with the synthesis of racemic Methyl 2-(propylamino)propanoate. This racemic amine is then treated with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (+)-tartaric acid). The acid-base reaction yields two diastereomeric salts:
(R)-Amine•(R,R)-Tartrate
(S)-Amine•(R,R)-Tartrate
These diastereomeric salts possess different crystal lattice energies and solubilities in a given solvent. Through a careful process of fractional crystallization, one of the salts will preferentially precipitate from the solution. After isolating this salt by filtration, a simple treatment with a base regenerates the enantiomerically pure free amine. The major drawback is the theoretical maximum yield of 50% for the desired enantiomer, though the undesired enantiomer in the mother liquor can potentially be recovered and racemized for recycling.[3][6]
Experimental Protocol: Chiral Resolution
Part A: Synthesis of Racemic Methyl 2-(propylamino)propanoate
Reaction Setup: In a round-bottom flask, dissolve methyl pyruvate (1.0 eq) and propylamine (1.1 eq) in methanol (5-10 volumes).
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
Quenching: After the addition is complete, stir the reaction at room temperature for 4 hours. Slowly add 1M HCl to quench the excess NaBH₄ until gas evolution ceases.
Work-up: Remove the methanol under reduced pressure. Add water and basify the solution to pH >10 with 2M NaOH. Extract the product with ethyl acetate (3x), dry the combined organic layers over MgSO₄, and concentrate to yield the racemic amine.
Part B: Diastereomeric Salt Crystallization
Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol). In a separate flask, dissolve the chiral resolving agent, such as (R,R)-Dibenzoyl-D-tartaric acid (DBTA) (0.5-1.0 eq), in the same solvent, warming gently if necessary.
Mixing & Crystallization: Slowly add the DBTA solution to the amine solution. The diastereomeric salt may begin to precipitate immediately. Allow the mixture to cool slowly to room temperature, and then potentially to 4°C, to maximize crystallization.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This solid is the enriched diastereomeric salt.
Liberation of Free Amine: Suspend the collected salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate). Adjust the pH to >10 with 2M NaOH to deprotonate the amine.
Extraction & Purification: Separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, dry over MgSO₄, and concentrate to yield the enantiomerically enriched Methyl 2-(propylamino)propanoate.
Analysis: Determine the % ee of the product via chiral HPLC. The enantiomeric purity can often be further improved by recrystallizing the diastereomeric salt.
Workflow Diagram
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.
Common Chiral Resolving Agents for Amines
Resolving Agent
Type
(+)-Tartaric Acid
Acid
(-)-Tartaric Acid
Acid
(R,R)-Dibenzoyl-D-tartaric acid
Acid
(S,S)-Dibenzoyl-L-tartaric acid
Acid
(+)-Camphor-10-sulfonic acid
Acid
(-)-Mandelic acid
Acid
Method 3: Asymmetric Synthesis Using a Chiral Auxiliary
This strategy involves covalently attaching the starting material (alanine) to a chiral molecule, known as a chiral auxiliary. The auxiliary acts as a "chiral steering group," directing subsequent reactions to occur on a specific face of the molecule, thereby creating the desired stereocenter in a predictable manner.[7] After the key stereocenter-forming step, the auxiliary is cleaved to release the enantiomerically pure product.
Principle and Mechanistic Insight
A well-known example is the use of pseudoephenamine as a chiral auxiliary.[7] While the literature often describes its use for α-alkylation, the principle can be adapted for N-alkylation. The synthesis would proceed as follows:
Amide Coupling: (L)-Alanine is coupled with (1S,2S)-pseudoephenamine to form a chiral alaninamide.
N-Alkylation: The primary amine of the alanine moiety is then alkylated with a propyl group. This can be achieved via reductive amination with propanal and a reducing agent. The steric bulk of the chiral auxiliary will direct the approach of the reagents, leading to the formation of one diastereomer in preference to the other.
Esterification & Cleavage: The carboxylic acid is converted to its methyl ester. Finally, the auxiliary is removed, typically by acidic hydrolysis, to yield the desired enantiomer of Methyl 2-(propylamino)propanoate.
The high diastereoselectivity of the key step is the primary advantage of this method. However, it is a multi-step synthesis and requires a stoichiometric amount of the often-expensive chiral auxiliary, which must be recovered and recycled to be cost-effective.
Generalized Protocol: Chiral Auxiliary Approach
Auxiliary Attachment: Couple N-Boc-(L)-alanine with (1S,2S)-pseudoephenamine using a standard peptide coupling reagent (e.g., EDC/HOBt).
Deprotection: Remove the Boc protecting group with an acid (e.g., trifluoroacetic acid) to reveal the primary amine.
N-Propylation: Perform reductive amination on the free amine using propanal and a reducing agent like sodium triacetoxyborohydride. The product is the N-propylated diastereomer.
Auxiliary Cleavage/Esterification: Subject the diastereomerically pure intermediate to acidic methanolysis (e.g., HCl in methanol). This step simultaneously cleaves the auxiliary and forms the methyl ester, yielding the final product.
Purification & Analysis: Purify the product by column chromatography and determine the % ee by chiral HPLC.
Workflow Diagram
Caption: General workflow for chiral auxiliary-mediated synthesis.
Conclusion and Method Selection
The choice of synthetic strategy for preparing enantiopure Methyl 2-(propylamino)propanoate depends on several factors, including the desired scale, available resources, and required level of enantiopurity.
Method
Advantages
Disadvantages
Best For
Biocatalysis (IRED)
High enantioselectivity (>99% ee), mild conditions, environmentally friendly, direct one-step synthesis.[1][4]
Requires screening to find an optimal enzyme, potential for substrate/product inhibition.
R&D and manufacturing where high purity and green chemistry principles are paramount.
Chiral Resolution
Well-established, robust, and scalable technology.[6]
50% theoretical maximum yield per cycle, can be labor-intensive to optimize crystallization.[3]
Large-scale production where the racemate is inexpensive and the resolving agent is readily available.
Chiral Auxiliary
High and predictable stereocontrol, well-understood mechanisms.[7]
Multi-step, requires stoichiometric use of (often expensive) auxiliaries, atom-inefficient.
Small-scale synthesis in a research setting where absolute stereochemical control is the primary goal.
For most modern applications, biocatalytic reductive amination represents the most elegant and efficient approach, offering direct access to high-purity enantiomers in a single step. Chiral resolution remains a viable and important workhorse for industrial-scale synthesis. The chiral auxiliary method, while powerful, is generally reserved for more complex synthetic challenges or when establishing proof-of-concept.
References
Roiban, G. D., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]
Stankevic, M., et al. (2004). Microbial/enzymatic synthesis of chiral drug intermediates. Topics in Catalysis, 27, 1-4. [Link]
Myers, A. G., et al. (2002). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society, 124(40), 11984-11985. [Link]
Roiban, G. D., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. PubMed. [Link]
Stirling, D. I., et al. (2000). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. U.S. Patent No. 6,133,018.
Berntsson, P., et al. (1961). Resolution of alpha-n-Propylamino-2-methylpropionanilide and the Absolute Configuration of its Stereoisomers. Acta Chemica Scandinavica, 15, 743-744. [Link]
Jian, Z., et al. (2021). Controlled Synthesis of Crystalline and Helical N-Alkyl Poly(l-alanine). Macromolecules, 54(15), 7168–7176. [Link]
Dehondt, M., et al. (2016). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 21(8), 988. [Link]
Wikipedia contributors. (2023). Chiral resolution. Wikipedia. [Link]
Janssen Pharmaceutica NV. (2011). Process for the preparation of protected l-alanine derivatives.
Janssen Pharmaceutica NV. (2015). Process for the preparation of protected L-alanine derivatives. Justia Patents. [Link]
LibreTexts. (2022). 5.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
Desoky, A., et al. (2016). One-pot synthesis of enantiomerically pure N-protected allylic amines from N-protected α-amino esters. Beilstein Journal of Organic Chemistry, 12, 972-978. [Link]
Ahmed, S. T., et al. (2023). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 13(14), 9849–9874. [Link]
Application of Methyl 2-(propylamino)propanoate in organic synthesis
Application Note & Protocol: Strategic Utilization of Methyl 2-(propylamino)propanoate in Advanced Organic Synthesis Strategic Overview Methyl 2-(propylamino)propanoate (CAS 1350562-77-4), commonly referred to as N-propy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Strategic Utilization of Methyl 2-(propylamino)propanoate in Advanced Organic Synthesis
Strategic Overview
Methyl 2-(propylamino)propanoate (CAS 1350562-77-4), commonly referred to as N-propylalanine methyl ester, is a highly versatile secondary amine building block. In modern drug discovery and organic synthesis, N-alkylated amino acids are critical for overcoming the pharmacokinetic limitations of native peptides[1]. The incorporation of the N-propyl moiety serves two distinct, high-value functions:
Proteolytic Shielding: The steric bulk of the N-propyl group prevents enzymatic recognition, significantly extending the in vivo half-life of active pharmaceutical ingredients (APIs), such as GLP-1/GIP receptor co-agonist prodrugs[2].
Conformational Engineering: In standard peptide backbones, trans-amide bonds are energetically favored. The introduction of an N-propyl group induces severe steric clashes in the trans configuration, lowering the thermodynamic barrier for trans-to-cis isomerization. This forces the linear sequence into a
β
-turn conformation, bringing reactive termini into close spatial proximity and drastically improving the yields of difficult macrocyclization reactions[3].
However, the inherent steric hindrance of the secondary amine makes Methyl 2-(propylamino)propanoate notoriously difficult to couple using standard carbodiimide chemistry (e.g., EDC/HOBt), often resulting in sluggish kinetics and severe epimerization. This guide details field-proven, high-efficiency methodologies to successfully integrate this building block into complex molecular architectures.
Mechanistic Workflows
Mechanism of Ph3PO-catalyzed amidation of hindered secondary amines.
Protocol I: High-Efficiency Amidation via Phosphonium Activation
Objective: Couple an N-protected amino acid to Methyl 2-(propylamino)propanoate without racemization.
Causality: Traditional coupling reagents form O-acylisourea intermediates that are consumed too slowly by the hindered N-propyl amine, allowing the intermediate to cyclize into an oxazolone (the primary pathway for epimerization). By utilizing a catalytic Triphenylphosphine oxide (Ph₃PO) and Oxalyl chloride system, the carboxylic acid is rapidly converted into a highly electrophilic acyloxyphosphonium species. This extreme electrophilicity outcompetes the oxazolone formation, driving the amidation to completion in minutes[4].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an Argon atmosphere, dissolve the N-Fmoc-protected amino acid (1.0 equiv, 1.0 mmol) and Methyl 2-(propylamino)propanoate (1.2 equiv, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).
Catalyst Addition: Add Triphenylphosphine oxide (Ph₃PO) (20 mol %, 0.2 mmol) to the stirring solution.
Activation: Dropwise, add Oxalyl chloride (1.5 equiv, 1.5 mmol) at ambient temperature. Note: Vigorous gas evolution (CO and CO₂) will occur as the active Ph₃PCl₂ species is generated in situ.
Base Addition: Immediately add anhydrous Triethylamine (2.0 equiv, 2.0 mmol). This neutralizes the HCl byproduct, preventing the protonation of the secondary amine and driving the nucleophilic attack forward.
Self-Validation (Reaction Monitoring): Stir for 10–15 minutes. Spot the reaction mixture on a silica TLC plate. Stain with a 2% Chloranil solution in toluene and heat. Methyl 2-(propylamino)propanoate will appear as a distinct blue/green spot (characteristic of secondary amines). The complete disappearance of the starting material spot validates reaction completion.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Objective: Couple the next amino acid onto the highly hindered N-terminal secondary amine of an incorporated N-propylalanine residue.
Causality: Once Methyl 2-(propylamino)propanoate is incorporated and saponified/deprotected, the resulting N-propyl amine is exceptionally unreactive. DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is strictly required here. Unlike HATU, DEPBT forms a stable benzotriazinyl ester that is highly resistant to epimerization, allowing for the extended reaction times required for hindered secondary amines without degrading the chiral integrity of the incoming amino acid[5].
Step-by-Step Methodology:
Resin Preparation: Swell the resin containing the N-terminal N-propylalanine residue in DMF for 30 minutes.
Reagent Mixing: In a separate vial, dissolve the incoming N-Fmoc amino acid (3.0 equiv) and DEPBT (3.0 equiv) in a minimal volume of DMF.
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6.0 equiv) to the vial. Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile. Stir for 3 minutes to pre-activate the ester.
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 3 to 4 hours.
Self-Validation (Chloranil Test): Standard Kaiser tests yield false negatives for secondary amines. Remove a few resin beads, wash with DCM, and add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. A colorless/yellow bead indicates successful coupling; a dark blue/green bead indicates incomplete coupling, necessitating a second coupling cycle.
Quantitative Data: Reagent Performance on N-Propylated Substrates
The following table summarizes the kinetic and thermodynamic performance of various coupling systems when reacting with the secondary amine of Methyl 2-(propylamino)propanoate.
Coupling Reagent System
Reactive Intermediate Formed
Average Yield (%)
Epimerization Ratio (dr)
Typical Reaction Time
Best Use Case
Ph₃PO / (COCl)₂
Acyloxyphosphonium
85 – 90%
>99:1
10 – 15 min
Solution-phase synthesis of dipeptides / APIs
DEPBT / DIPEA
Benzotriazinyl ester
75 – 80%
>98:2
3 – 4 hours
Solid-phase peptide synthesis (SPPS)
HATU / DIPEA
At-complex (O-acylisourea)
50 – 60%
85:15
12 – 24 hours
Non-chiral or glycine-adjacent couplings
EDC / HOBt
OBt ester
< 40%
70:30
> 24 hours
Not recommended for N-propylated amines
References
Propanoate | Sigma-Aldrich: methyl 2-(propylamino)propanoate. CAS No.: 1350562-77-4. Sigma-Aldrich.
Direct N-alkylation of unprotected amino acids with alcohols. Science Advances (PMC). 1
US11840560B2 - Prodrugs and uses thereof. Google Patents. 2
Peptide Macrocyclization Assisted by Traceless Turn Inducers Derived from Ugi Peptide Ligation with Cleavable and Resin-Linked Amines. Organic Letters - ACS Publications.3
Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters - ACS Publications. 4
Application Notes and Protocols for Methyl 2-(propylamino)propanoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the synthesis and utilization of Methyl...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the synthesis and utilization of Methyl 2-(propylamino)propanoate, a pivotal secondary amine ester intermediate in modern organic synthesis. With a focus on practical application in research and development, particularly within the pharmaceutical industry, these notes offer detailed protocols, mechanistic insights, and safety considerations. The primary synthetic route detailed is the reductive amination of a pyruvate derivative with propylamine, a robust and scalable method. Furthermore, the application of Methyl 2-(propylamino)propanoate as a key building block in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors is explored, highlighting its significance in the development of cardiovascular therapeutics.
Introduction: The Strategic Importance of N-Alkylated Amino Esters
N-alkylated amino acids and their corresponding esters are a critical class of molecules in medicinal chemistry and drug discovery. The introduction of an N-alkyl group, such as the propyl group in Methyl 2-(propylamino)propanoate, can significantly modulate the physicochemical and pharmacological properties of a parent molecule. This modification can lead to enhanced metabolic stability, improved membrane permeability, and altered binding affinities for biological targets.
Methyl 2-(propylamino)propanoate, a derivative of the ubiquitous amino acid alanine, serves as a versatile chiral building block. Its bifunctional nature, possessing both a secondary amine and a methyl ester, allows for sequential and site-selective modifications, making it an ideal starting material for the construction of more complex molecular architectures.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis. Below is a summary of the available data for Methyl 2-(propylamino)propanoate and related compounds.
Table 1: Physicochemical Properties of Methyl 2-(propylamino)propanoate and Analogues
Slightly soluble in water; miscible with ethanol, ether
Spectroscopic Data (Predicted and Analogous Compounds):
¹H NMR: The proton NMR spectrum of Methyl 2-(propylamino)propanoate is expected to show characteristic signals for the N-propyl group (a triplet and two multiplets), the alanine backbone (a quartet and a doublet), and the methyl ester (a singlet). The chemical shifts would be influenced by the neighboring functional groups. For the related methyl propanoate, characteristic peaks appear around 1.1 ppm (triplet, CH₃CH₂), 2.3 ppm (quartet, CH₃CH₂), and 3.6 ppm (singlet, OCH₃)[6].
¹³C NMR: The carbon NMR would display distinct signals for each of the seven carbon atoms in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include a C=O stretch for the ester at approximately 1735-1750 cm⁻¹, C-O stretching vibrations, and N-H bending for the secondary amine[7]. For methyl propanoate, a strong C=O stretch is observed around 1743 cm⁻¹[5].
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage at the C-N bond[8].
Synthesis Protocol: Reductive Amination
The most direct and widely employed method for the synthesis of Methyl 2-(propylamino)propanoate is the reductive amination of a suitable keto-ester, such as methyl pyruvate, with propylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Causality of Experimental Choices
Choice of Starting Materials: Methyl 2-aminopropanoate (methyl alaninate) and propanal are readily available and cost-effective starting materials. The use of the methyl ester of alanine protects the carboxylic acid functionality during the N-alkylation reaction.
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the aldehyde starting material than other borohydrides like sodium borohydride, which minimizes the formation of propanol as a byproduct. It is also stable in anhydrous aprotic solvents commonly used for this reaction[9][10].
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are non-protic and effectively dissolve the reactants and intermediates.
Reaction Conditions: The reaction is typically carried out at room temperature, which is advantageous for energy efficiency and minimizing side reactions. An inert atmosphere is recommended to prevent oxidation of the aldehyde and other sensitive reagents.
Detailed Step-by-Step Methodology
Materials:
Methyl 2-aminopropanoate hydrochloride (or the free base)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Magnetic stirrer
Dropping funnel
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-aminopropanoate hydrochloride (1.0 equivalent). If using the free base, this can be generated in situ or used directly.
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a stirrable suspension or solution.
Base Addition (if using hydrochloride salt): If starting with the hydrochloride salt, add triethylamine (1.1 equivalents) to the mixture and stir for 10-15 minutes at room temperature to liberate the free amine.
Aldehyde Addition: Add propanal (1.2 equivalents) dropwise to the reaction mixture at room temperature. Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate.
Reducing Agent Addition: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in anhydrous DCM. Add this suspension portion-wise to the reaction mixture over 30 minutes. An exotherm may be observed.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(propylamino)propanoate. The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.
Caption: Reductive amination workflow for the synthesis of Methyl 2-(propylamino)propanoate.
Application in Drug Development: Synthesis of ACE Inhibitors
A significant application of N-alkylated alanine derivatives, including Methyl 2-(propylamino)propanoate, is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are widely used to treat hypertension and congestive heart failure[4][11]. A prominent example is Enalapril, where an N-alkylated L-alanine moiety is a core structural feature[4][12].
Role as a Key Intermediate
Methyl 2-(propylamino)propanoate can serve as a crucial intermediate in the synthesis of Enalapril and other ACE inhibitors. The secondary amine provides a nucleophilic site for coupling with other fragments, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is essential for the biological activity of many ACE inhibitors.
The general synthetic strategy involves the coupling of an N-alkylated alanine derivative with L-proline, followed by further modifications to introduce the phenylethyl side chain[3][12][13].
Exemplary Synthetic Pathway
The following diagram illustrates a conceptual pathway for the utilization of an N-propyl alanine derivative in the synthesis of an ACE inhibitor of the Enalapril class.
Troubleshooting guide for the synthesis of Methyl 2-(propylamino)propanoate
Welcome to the Technical Support Center for the synthesis of Methyl 2-(propylamino)propanoate (also known as N-propylalanine methyl ester). In drug development and fine chemical synthesis, the preparation of secondary am...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of Methyl 2-(propylamino)propanoate (also known as N-propylalanine methyl ester).
In drug development and fine chemical synthesis, the preparation of secondary amines via direct alkylation (e.g., reacting an amine with propyl bromide) is notoriously prone to over-alkylation, yielding unwanted tertiary amines. To achieve strict chemoselectivity, the industry standard is the reductive amination of L-alanine methyl ester with propionaldehyde (propanal) using sodium triacetoxyborohydride[NaBH(OAc)₃][1].
This guide provides a self-validating standard operating protocol (SOP), mechanistic workflows, and targeted troubleshooting to ensure high-fidelity synthesis.
This protocol is designed as a closed-loop, self-validating system. Do not proceed to subsequent steps until the validation checkpoints are met.
Step 1: In Situ Free-Basing
Action: Suspend L-alanine methyl ester hydrochloride (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add triethylamine (Et₃N, 1.0 eq, 10 mmol) dropwise at 0 °C, then allow to reach room temperature.
Causality: Free amino acid esters are highly unstable and undergo spontaneous intermolecular aminolysis to form diketopiperazines (cyclic dipeptides) upon storage[2]. Storing the precursor as an HCl salt and neutralizing it in situ with a non-nucleophilic base prevents this degradation.
Step 2: Iminium Ion Formation
Action: Add propionaldehyde (1.0 eq, 10 mmol) dropwise to the reaction mixture. Stir at room temperature for 30–60 minutes.
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in CDCl₃, and acquire a rapid ¹H NMR spectrum. The complete disappearance of the propionaldehyde aldehyde proton at ~9.7 ppm and the appearance of the imine/iminium multiplet confirms complete condensation. Do not proceed to reduction until this is verified.
Step 3: Chemoselective Reduction
Action: Add (1.4 eq, 14 mmol) in portions over 10 minutes. Stir the suspension for 12–16 hours at room temperature[1].
Causality: The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. This makes the reagent unreactive toward the starting aldehyde but perfectly tuned to reduce the highly electrophilic transient iminium ion[1]. DCE is specifically chosen as it provides the optimal solubility profile and reaction kinetics for this reagent[3].
Step 4: Biphasic Quench and Workup
Action: Quench the reaction by adding saturated aqueous NaHCO₃ (pH > 8). Stir vigorously for 15 minutes until gas evolution ceases. Extract with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Logical workflow and troubleshooting pathways in the reductive amination of alanine methyl ester.
Section 3: Quantitative Optimization Data
The following table summarizes the causal impact of varying reaction parameters during the synthesis of Methyl 2-(propylamino)propanoate.
Parameter
Condition Tested
Yield of Target
Major Byproduct
Mechanistic Rationale
Reducing Agent
NaBH(OAc)₃
>92%
None
Optimal chemoselectivity for iminium over aldehyde[1].
Reducing Agent
NaBH₄
<30%
1-Propanol
Hydride is too nucleophilic; rapidly reduces propanal[1].
Solvent
1,2-Dichloroethane
>92%
None
Ideal solubility profile and reaction kinetics[3].
Solvent
Methanol (MeOH)
~65%
Aminal species
Solvolyzes the reducing agent over prolonged times[1].
Stoichiometry
1.0 eq Propanal
>92%
None
1:1 ratio prevents secondary reductive amination.
Stoichiometry
2.0 eq Propanal
<40%
N,N-dipropyl
Excess aldehyde drives over-alkylation to tertiary amine[3].
Section 4: Troubleshooting & FAQs
Q: Why am I seeing significant amounts of N,N-dipropylalanine methyl ester (dialkylation) in my LC-MS?A: Dialkylation occurs when excess propionaldehyde is present or when the primary amine is reduced before all the aldehyde is consumed.
Fix: Strictly control your stoichiometry to exactly 1.0 eq of propionaldehyde. Furthermore, employ a "stepwise" procedure: pre-form the imine for at least 1 hour before introducing the reducing agent to ensure no free primary amine is left to react with a second equivalent of aldehyde[3].
Q: My reaction stalled, and I recovered mostly starting material and 1-propanol. What happened?A: You likely substituted sodium triacetoxyborohydride with sodium borohydride (NaBH₄). As established by , NaBH₄ is too reactive and rapidly reduces the aldehyde directly to 1-propanol before it has time to condense with the amine[1]. Always use the milder NaBH(OAc)₃ for this transformation.
Q: During the workup, my product partitioned into the aqueous layer and my yield is extremely low. How do I recover it?A: Methyl 2-(propylamino)propanoate is a secondary amine with a relatively low molecular weight, making it highly water-soluble if protonated. If your aqueous quench was not basic enough (pH < 8), the amine remains trapped as a hydrochloride or acetate salt.
Fix: Adjust the aqueous layer to pH 9–10 using 1M NaOH or saturated Na₂CO₃, then back-extract with a more polar organic solvent system, such as ethyl acetate or a 9:1 DCM/Isopropanol mixture.
Q: Why is my isolated product contaminated with triethylamine hydrochloride?A: Et₃N·HCl is partially soluble in DCM and can carry over during extraction.
Fix: Ensure a thorough biphasic wash with saturated NaHCO₃. The basic aqueous layer ensures the target secondary amine remains free-based in the organic layer, while partitioning the highly polar chloride salts entirely into the aqueous phase.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
Sun, Y., et al. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." ACS Omega, 2022, 7(50), 46830–46840. URL:[Link]
Technical Support Center: Stability & Troubleshooting Guide for Methyl 2-(propylamino)propanoate
Executive Overview Welcome to the Technical Support Center for Methyl 2-(propylamino)propanoate (CAS: 1350562-77-4). As a secondary amino acid methyl ester, this compound is a highly versatile building block in peptidomi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Welcome to the Technical Support Center for Methyl 2-(propylamino)propanoate (CAS: 1350562-77-4). As a secondary amino acid methyl ester, this compound is a highly versatile building block in peptidomimetics and drug discovery. However, its bifunctional nature—containing both a nucleophilic secondary amine and a highly electrophilic methyl ester—presents unique stability challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the integrity of your experiments.
Mechanistic Troubleshooting & FAQs
Q1: Why does my Methyl 2-(propylamino)propanoate degrade rapidly when formulated in aqueous buffers?A: The primary degradation pathway in aqueous media is ester hydrolysis , yielding 2-(propylamino)propanoic acid and methanol. The causality lies in the electronic environment of the amino acid ester. The adjacent protonated amine (at physiological pH) exerts a strong electron-withdrawing inductive effect, making the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. As the pH increases above 7.0, the rate of base-catalyzed hydrolysis accelerates exponentially 1, 2.
Solution: To mitigate this, aqueous formulations should be kept at a slightly acidic pH (e.g., pH 4.0–5.0) where the amine is fully protonated and hydroxide concentration is minimal, and stored at 4°C.
Q2: I am storing the compound as a neat oil at room temperature, but LC-MS shows a growing higher-molecular-weight impurity. What is happening?A: You are observing intermolecular aminolysis , leading to the formation of a Diketopiperazine (DKP) derivative. Because Methyl 2-(propylamino)propanoate contains both a free secondary amine and a reactive methyl ester, two molecules can easily condense. The unprotonated amine of one molecule attacks the ester carbonyl of another, forming a linear dipeptide intermediate, which then cyclizes into a stable 6-membered DKP ring, releasing methanol. This reaction is concentration-dependent and accelerated in neat oils or highly concentrated free-base solutions at room temperature.
Solution: Store the compound as its hydrochloride (HCl) salt. Protonating the secondary amine eliminates its nucleophilicity, effectively halting DKP formation. If the free base must be stored, dilute it in an anhydrous, non-nucleophilic solvent (e.g., dichloromethane) and store at -20°C.
Q3: Does this compound undergo racemization during basic extraction or reaction?A: Yes. The chiral alpha-carbon (C2) is susceptible to base-catalyzed enolization. Under strongly basic conditions (pH > 9), the alpha-proton can be abstracted, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to a racemic mixture 3.
Solution: When neutralizing the HCl salt to obtain the free base, use mild bases (e.g., saturated NaHCO3) and maintain low temperatures (0–4°C) to prevent racemization.
Degradation Pathways Visualization
Fig 1. Primary chemical degradation pathways of Methyl 2-(propylamino)propanoate.
Quantitative Stability Profiles
To facilitate experimental design, the following table summarizes the stability kinetics of the amino acid methyl ester under various conditions.
Storage Condition
Primary Degradation Pathway
Estimated Half-Life
Preventative Measure
Aqueous Buffer (pH 8.5, 25°C)
Base-catalyzed Hydrolysis
< 2 hours
Lower pH to 4.0–5.0; reduce temperature to 4°C.
Aqueous Buffer (pH 7.4, 37°C)
Hydrolysis
~12–24 hours
Prepare fresh daily; do not store in solution.
Neat Free Base (25°C)
DKP Formation (Dimerization)
Days to Weeks
Store as HCl salt or dilute in anhydrous solvent at -20°C.
To establish a self-validating stability profile for your specific formulation, follow this ICH Q1A(R2) aligned forced degradation protocol 4.
Preparation of Stock: Dissolve Methyl 2-(propylamino)propanoate in an inert, LC-MS compatible solvent (e.g., Acetonitrile) at 1 mg/mL.
Hydrolytic Stress (Acid/Base):
Acid: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 40°C for 7 days.
Base: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 24 hours.
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at room temperature for 24 hours to monitor potential N-oxidation of the secondary amine.
Thermal/Photolytic Stress: Expose the solid HCl salt to 60°C for 7 days, and a separate sample to UV/Vis light (ICH Q1B compliant) for 1.2 million lux hours.
Self-Validating Analysis: Neutralize all aqueous samples to pH 7.0 to quench the reaction. Analyze via LC-MS to quantify the remaining parent compound and achieve mass balance by identifying degradation products (e.g., [M-14] for hydrolysis to acid, [2M-64] for DKP).
Fig 2. ICH Q1A(R2) aligned forced degradation workflow for stability profiling.
Protocol B: Free-Base Isolation without Racemization
When the free base is required for downstream synthesis, this protocol ensures isolation without triggering base-catalyzed enolization or premature DKP formation.
Suspension: Suspend the Methyl 2-(propylamino)propanoate HCl salt in ice-cold Dichloromethane (DCM) (10 mL/g).
Mild Neutralization: Add an equal volume of ice-cold saturated aqueous NaHCO3 while stirring vigorously. Do not use NaOH or KOH.
Extraction: Separate the organic layer immediately. Extract the aqueous layer once more with cold DCM.
Drying: Dry the combined organic layers over anhydrous Na2SO4.
Concentration: Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 25°C.
Validation & Storage: Check the optical rotation or use chiral HPLC immediately after isolation to validate that enantiomeric purity has been maintained. Purge the resulting oil with Argon and store immediately at -20°C.
References
Constitutional adaptation to pKa modulation by remote ester hydrolysis - Chemical Science (RSC Publishing). 1
Aspects of the mechanisms of alkaline hydrolysis of amino acid esters - Research Commons.2
Synthetic Preparation of N-Methyl-α-amino Acids - Chemical Reviews (ACS Publications). 3
Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products - ICH. 4
Quantitative analysis of Methyl 2-(propylamino)propanoate using HPLC vs GC
Quantitative Analysis of Methyl 2-(propylamino)propanoate: A Comparative Guide to HPLC vs. GC Methodologies Methyl 2-(propylamino)propanoate (also known as N-propylalanine methyl ester) presents a unique set of analytica...
Author: BenchChem Technical Support Team. Date: March 2026
Quantitative Analysis of Methyl 2-(propylamino)propanoate: A Comparative Guide to HPLC vs. GC Methodologies
Methyl 2-(propylamino)propanoate (also known as N-propylalanine methyl ester) presents a unique set of analytical challenges. As an amino acid ester derivative, it possesses intrinsic volatility, making it a candidate for gas-phase analysis. However, its secondary amine group and lack of a conjugated
π
-electron system demand specific chemical modifications depending on the chromatographic technique employed.
This guide provides an objective, data-backed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) workflows for the quantitative analysis of this molecule, focusing on the mechanistic causality behind experimental choices.
The Analytical Challenge: Structure and Reactivity
To accurately quantify Methyl 2-(propylamino)propanoate, we must address two structural realities:
The Secondary Amine: In GC, free secondary amines hydrogen-bond with active silanol groups on the stationary phase, causing severe peak tailing, irreversible adsorption, and quantitative inaccuracy.
The Lack of a Chromophore: In HPLC, the absence of aromatic rings means the molecule is functionally invisible to standard UV-Vis detectors above 210 nm, where matrix interference is overwhelmingly high[1].
Consequently, both techniques require derivatization to transform the molecule into an ideal analyte.
Gas Chromatography (GC-MS/FID) Workflow
Mechanistic Rationale:
Because the molecule is already a methyl ester, we bypass the need for esterification. However, the secondary amine must be masked. Acylation using Trifluoroacetic anhydride (TFAA) converts the secondary amine into an N-trifluoroacetyl derivative[2]. This modification achieves three things: it eliminates hydrogen bonding, increases thermal stability, and adds fluorine atoms that significantly enhance sensitivity if an Electron Capture Detector (ECD) or Mass Spectrometer (MS) is used[3].
Self-Validating GC Protocol
To ensure a self-validating system, an internal standard (IS) such as N-butylalanine methyl ester must be spiked into the sample prior to extraction to account for derivatization efficiency.
Sample Preparation & Extraction: Extract the analyte from the matrix using a non-polar solvent (e.g., dichloromethane) under slightly alkaline conditions (pH 8.5) to ensure the amine is unprotonated.
Drying: Pass the extract through anhydrous sodium sulfate. Causality: TFAA is highly sensitive to moisture; trace water will hydrolyze the reagent into trifluoroacetic acid, halting the acylation reaction and ruining reproducibility[2].
Derivatization: Add 50 µL of TFAA and 50 µL of ethyl acetate to the dried residue. Seal the vial and incubate at 60°C for 30 minutes.
Evaporation & Reconstitution: Evaporate the excess reagent under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of hexane.
Validation Check: Inject a reagent blank. The absence of tailing peaks confirms the GC inlet liner is free of active sites and the derivatization environment was truly anhydrous.
Step-by-step GC-MS sample preparation and N-trifluoroacetylation workflow.
Mechanistic Rationale:
To analyze Methyl 2-(propylamino)propanoate via RP-HPLC, we must attach a chromophore. 9-Fluorenylmethyl chloroformate (FMOC-Cl) is the gold standard reagent for secondary amines[4]. FMOC-Cl reacts with the secondary amine in an alkaline borate buffer to form a highly stable, conjugated carbamate derivative. This shifts the absorption maximum to ~254 nm and enables highly sensitive fluorescence detection (Excitation: 260 nm, Emission: 315 nm)[5].
Self-Validating HPLC Protocol
Because FMOC-Cl hydrolyzes into FMOC-OH (which is also highly fluorescent and can co-elute with analytes), the system must include a quenching step to consume excess reagent.
Buffering: Mix 100 µL of the aqueous sample with 100 µL of 0.1 M sodium borate buffer (pH 9.5). Causality: The pH must be strictly maintained above the pKa of the secondary amine to ensure it acts as a strong nucleophile[5].
Derivatization: Add 200 µL of 15 mM FMOC-Cl in acetonitrile. Vortex immediately and let react at room temperature for exactly 5 minutes.
Quenching (Critical Step): Add 50 µL of a 100 mM adamantanamine or glycine solution. Causality: This reacts with all unreacted FMOC-Cl, forming a highly polar complex that elutes near the void volume, preventing it from obscuring the analyte peak[4].
Validation Check: Run a blank containing only buffer, FMOC-Cl, and the quenching agent. The baseline at the expected retention time of the analyte must be flat, proving the quenching was successful and FMOC-OH is not interfering.
Pre-column FMOC-Cl derivatization workflow for HPLC-UV/FLD analysis.
Quantitative Data Comparison
The choice between GC and HPLC fundamentally alters the analytical performance. Below is a synthesized comparison of the two methodologies based on established chromatographic behavior for N-alkyl amino acid esters.
Parameter
GC-MS (N-TFA Derivative)
HPLC-UV/FLD (FMOC Derivative)
Analytical Impact
Sensitivity (LOD)
10 - 50 pg/mL (SIM mode)
1 - 5 ng/mL (UV) / 50 - 100 pg/mL (FLD)
GC-MS offers superior absolute sensitivity; HPLC-FLD is highly competitive for aqueous samples.
Linearity Range
103
to
104
104
to
105
HPLC provides a broader dynamic range due to the stability of the FMOC chromophore.
Matrix Compatibility
Requires strict anhydrous extraction.
Excellent for aqueous/biological matrices.
HPLC is vastly superior for direct analysis of physiological fluids or fermentation broths.
Derivatization Time
~45 minutes (Heating + Evaporation)
~10 minutes (Room temperature)
HPLC offers higher throughput during the sample preparation phase.
Run Time
15 - 20 minutes (Temperature programmed)
10 - 15 minutes (Gradient elution)
Comparable, though GC requires column cool-down time between runs.
Decision Matrix: Which Method to Choose?
Choose GC-MS if:
You are working in a synthetic chemistry environment where samples are already in organic solvents.
You require absolute structural confirmation (mass spectral fingerprinting) of Methyl 2-(propylamino)propanoate alongside quantitation[3].
You are analyzing trace impurities where the resolving power of capillary GC is necessary to separate closely related structural isomers.
Choose HPLC-UV/FLD if:
You are working with biological matrices (e.g., plasma, urine) where anhydrous extraction is labor-intensive and prone to recovery losses.
You want to automate the derivatization process. (FMOC-Cl derivatization can be easily programmed into modern HPLC autosamplers for "just-in-time" online derivatization)[1].
You need to avoid the thermal degradation risks associated with heating secondary amine derivatives in a GC inlet.
"Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method", Taylor & Francis.[Link]
"Determination of the absolute configuration of the fragments composing the phytotoxin phomalide", Canadian Science Publishing.[Link]
"Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma", NIST.[Link]
"Asian Journal of Pharmaceutical Research and Development", AJPRD. [Link]
Comparison of different synthesis routes for Methyl 2-(propylamino)propanoate
Introduction Methyl 2-(propylamino)propanoate is a chiral secondary amino acid ester that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agroc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 2-(propylamino)propanoate is a chiral secondary amino acid ester that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring a secondary amine and an ester functional group on a chiral backbone, allows for diverse subsequent modifications. The efficient and selective synthesis of this compound is therefore of significant interest to the research and drug development community.
This guide provides an in-depth comparison of the two most prevalent and practical synthetic routes for obtaining Methyl 2-(propylamino)propanoate: Reductive Amination of a keto-ester and Direct N-Alkylation of an amino ester. We will analyze each pathway's underlying mechanism, operational efficiency, and scalability. This comparison is supported by detailed experimental protocols and quantitative data to assist researchers in selecting the optimal route for their specific needs, whether for small-scale discovery or large-scale manufacturing.
Route 1: Reductive Amination of Methyl Pyruvate
Reductive amination is a highly efficient and widely used one-pot method for forming amines from carbonyl compounds.[1] For the synthesis of Methyl 2-(propylamino)propanoate, this route involves the reaction of methyl pyruvate with propylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2] This method is often favored for its high selectivity, which circumvents the common issue of over-alkylation seen in other methods.[3]
Mechanism and Rationale
The reaction proceeds in two main steps within a single pot:
Imine Formation: The nucleophilic propylamine attacks the electrophilic carbonyl carbon of methyl pyruvate. This is followed by the dehydration of the resulting hemiaminal intermediate to form a Schiff base (an imine). This step is typically reversible and is often facilitated by mildly acidic conditions to protonate the carbonyl oxygen, increasing its electrophilicity.
In-situ Reduction: A reducing agent, added to the same reaction vessel, selectively reduces the C=N double bond of the imine to a C-N single bond. The choice of reducing agent is critical for the success of this one-pot reaction.
A key advantage of this pathway is the use of mild reducing agents that are selective for the imine over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose.[4][5] It is less reactive than agents like sodium borohydride (NaBH₄) and will not significantly reduce the starting methyl pyruvate, thus maximizing the yield of the desired product.[3] Its solubility and effectiveness in non-protic solvents like dichloromethane (DCM) or dichloroethane (DCE) make it a common choice.[5]
Caption: Workflow for Reductive Amination Synthesis.
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl pyruvate (1.0 eq).
Dissolve the methyl pyruvate in anhydrous DCM to a concentration of approximately 0.2 M.
Add propylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30-45 minutes to facilitate imine formation.
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15-20 minutes. An exotherm may be observed.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by vacuum distillation or silica gel chromatography to yield pure Methyl 2-(propylamino)propanoate.
Route 2: N-Alkylation of Methyl Alaninate
Direct N-alkylation is a classical method for forming C-N bonds. In this approach, methyl 2-aminopropanoate (methyl alaninate) is reacted with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.
Mechanism and Rationale
This reaction follows an SN2 mechanism. The primary amine of methyl alaninate acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide leaving group. A base is required to neutralize the hydrogen halide (e.g., HBr) formed during the reaction, preventing the protonation and deactivation of the starting amine.
A significant drawback of this method is the potential for over-alkylation.[4] The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms the tertiary amine, Methyl 2-(dipropylamino)propanoate, as a major byproduct.[3]
To mitigate this, experimental conditions must be carefully controlled. Using a large excess of the starting amine (methyl alaninate) relative to the alkylating agent can favor mono-alkylation. However, this complicates purification, as large amounts of unreacted starting material must be removed. The choice of a hindered or mild base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), can also help to control the reaction rate and reduce side products.
Spectroscopic analysis comparison of Methyl 2-(propylamino)propanoate and related compounds
A Comparative Spectroscopic Guide to Methyl 2-(propylamino)propanoate and its Analogs This guide provides a detailed comparative analysis of the spectroscopic signatures of Methyl 2-(propylamino)propanoate and structural...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Spectroscopic Guide to Methyl 2-(propylamino)propanoate and its Analogs
This guide provides a detailed comparative analysis of the spectroscopic signatures of Methyl 2-(propylamino)propanoate and structurally related compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the distinct structural features of these molecules. Our approach emphasizes the causality behind experimental observations, ensuring a deep, applicable understanding of spectroscopic principles in molecular characterization.
Introduction
Methyl 2-(propylamino)propanoate is a secondary amine and an amino acid ester derivative. Its structural characterization is crucial for quality control, reaction monitoring, and metabolite identification in various research and development settings. Spectroscopic techniques provide a non-destructive and highly informative means of analysis. This guide will compare its spectral data with two key analogs: Methyl 2-(methylamino)propanoate (a lower alkyl homolog) and Ethyl 2-(propylamino)propanoate (an alternative ester). This comparison will highlight how subtle changes in the alkyl groups on the nitrogen and the ester moiety manifest in the resulting spectra, providing a robust framework for structural identification.
Spectroscopic Methodologies: An Overview
The selection of spectroscopic techniques is pivotal for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are unparalleled in providing detailed information about the carbon-hydrogen framework of a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of proton signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for a complete assignment of the molecule's structure.[1]
Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying the functional groups present in a molecule.[2] The vibrations of specific bonds, such as C=O (carbonyl) in the ester and N-H in the secondary amine, absorb infrared radiation at characteristic frequencies.[3]
Mass Spectrometry (MS) : MS provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure and connectivity.[4]
The logical workflow for the analysis is outlined below.
Caption: General workflow for the spectroscopic analysis of the target compounds.
Comparative Spectroscopic Data
The following sections present a detailed comparison of the spectroscopic data for Methyl 2-(propylamino)propanoate and its selected analogs.
Structural Analogs for Comparison
The compounds chosen for this comparative guide allow for a systematic evaluation of how changes in the N-alkyl and O-alkyl groups affect the spectroscopic output.
Caption: Structural relationship between the target compound and its analogs.
¹H NMR Spectroscopy Comparison
¹H NMR provides the most detailed structural information. The chemical shifts are influenced by the electronic environment of the protons.
Ester Group: The sharp singlet for the methoxy group (-OCH₃) protons around 3.7 ppm is a key identifier for the methyl esters. In Ethyl 2-(propylamino)propanoate, this is replaced by a quartet around 4.1 ppm and a triplet around 1.2 ppm, characteristic of an ethoxy group (-OCH₂CH₃).
N-Alkyl Group: The N-propyl group in the target compound and its ethyl ester analog is identified by a triplet around 2.5 ppm (for the N-CH₂), a multiplet around 1.4 ppm, and a triplet around 0.9 ppm. In contrast, the N-methyl analog shows a sharp singlet for the N-CH₃ protons around 2.3 ppm.
N-H Proton: The N-H proton signal is typically a broad singlet and its chemical shift can vary with concentration and solvent. The addition of D₂O would cause this signal to disappear, confirming its assignment.[5]
¹³C NMR Spectroscopy Comparison
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
Compound
δ (ppm) - C=O
δ (ppm) - O-CH₃/O-CH₂
δ (ppm) - α-C
δ (ppm) - N-C
Methyl 2-(propylamino)propanoate
~175
~51
~58
~50 (N-CH₂), ~23 (-CH₂-), ~11 (-CH₃)
Methyl 2-(methylamino)propanoate
~175
~51
~59
~35 (N-CH₃)
Ethyl 2-(propylamino)propanoate
~174
~60 (O-CH₂), ~14 (O-CH₂-CH₃)
~58
~50 (N-CH₂), ~23 (-CH₂-), ~11 (-CH₃)
Analysis of ¹³C NMR Data:
Carbonyl Carbon: The ester carbonyl carbon (C=O) consistently appears downfield around 174-175 ppm.
Ester Alkyl Carbons: The methoxy carbon (-OCH₃) is observed around 51 ppm. For the ethyl ester, the O-CH₂ carbon is further downfield at ~60 ppm, and the terminal methyl carbon is at ~14 ppm.
N-Alkyl Carbons: The carbons of the N-propyl group are distinguishable from those of the N-methyl group, which appears as a single peak around 35 ppm.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is excellent for identifying key functional groups.
Compound
ν (cm⁻¹) - N-H Stretch
ν (cm⁻¹) - C=O Stretch
ν (cm⁻¹) - C-O Stretch
ν (cm⁻¹) - C-N Stretch
Methyl 2-(propylamino)propanoate
~3300-3350 (weak, sharp)
~1735-1750 (strong)
~1150-1250 (strong)
~1020-1250 (medium)
Methyl 2-(methylamino)propanoate
~3300-3350 (weak, sharp)
~1735-1750 (strong)
~1150-1250 (strong)
~1020-1250 (medium)
Ethyl 2-(propylamino)propanoate
~3300-3350 (weak, sharp)
~1735-1750 (strong)
~1150-1250 (strong)
~1020-1250 (medium)
Analysis of IR Data:
N-H Stretch: All three compounds, being secondary amines, exhibit a single, weak to medium, sharp absorption band in the 3300-3350 cm⁻¹ region.[6][7] This distinguishes them from primary amines, which show two bands, and tertiary amines, which show none.
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is observed in the 1735-1750 cm⁻¹ range for all three compounds.[8][9] The exact position is not significantly affected by the minor structural changes between these analogs.
C-O and C-N Stretches: Strong C-O stretching vibrations are present in the 1150-1250 cm⁻¹ region. The C-N stretching vibrations are typically of medium intensity and appear in a similar region, often overlapping with other signals in the fingerprint region.[3]
Mass Spectrometry (MS) Comparison
Mass spectrometry provides the molecular weight and key fragmentation patterns.
Compound
Molecular Weight ( g/mol )
Key Fragments (m/z)
Fragmentation Notes
Methyl 2-(propylamino)propanoate
145.20
145 [M]⁺, 114 [M-OCH₃]⁺, 86 [M-COOCH₃]⁺, 72
α-cleavage at the nitrogen is a dominant pathway.
Methyl 2-(methylamino)propanoate
117.15
117 [M]⁺, 86 [M-OCH₃]⁺, 58 [M-COOCH₃]⁺
The fragment from α-cleavage is smaller due to the methyl group.
Ethyl 2-(propylamino)propanoate
159.23
159 [M]⁺, 114 [M-OC₂H₅]⁺, 86 [M-COOC₂H₅]⁺
Loss of the ethoxy radical (-OC₂H₅) is a characteristic fragmentation.
Analysis of MS Data:
Molecular Ion Peak: The molecular ion peak ([M]⁺) directly confirms the molecular weight of each compound. Since they all contain a single nitrogen atom, they follow the "nitrogen rule," having an odd molecular weight.[4]
Fragmentation Patterns: A common and diagnostic fragmentation pathway for amino acid esters is the loss of the alkoxy group from the ester.[10][11] For the methyl esters, this corresponds to a loss of 31 Da (-OCH₃), while for the ethyl ester, it is a loss of 45 Da (-OC₂H₅). Another significant fragmentation is the α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. The mass of this fragment is indicative of the substitution on the nitrogen. For instance, the fragment [CH(CH₃)NHCH₂CH₂CH₃]⁺ from the propylamino compounds would be at m/z 86.
Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols are recommended.
NMR Sample Preparation
Sample Weighing: Accurately weigh 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[12]
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[13]
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[14]
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. If solids are present, filter the solution through a small plug of cotton or glass wool.
Analysis: Acquire the spectra on a spectrometer operating at a field strength of at least 300 MHz for ¹H.
IR Spectroscopy Sample Preparation
Neat Liquid: Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
Assemble: Gently press the plates together to form a thin liquid film.
Analysis: Place the salt plates in the spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (GC-MS) Sample Preparation
Sample Dilution: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the analyte from any impurities. A typical program might be: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.
MS Conditions: Use electron ionization (EI) at a standard energy of 70 eV. Acquire mass spectra over a range of m/z 40-300.[15]
Conclusion
The spectroscopic analysis of Methyl 2-(propylamino)propanoate and its analogs demonstrates the power of combining NMR, IR, and MS for unambiguous structural elucidation. Each technique provides a unique piece of the structural puzzle:
¹H and ¹³C NMR precisely map the carbon-hydrogen framework, allowing for the differentiation of alkyl groups on both the nitrogen and the ester oxygen.
IR spectroscopy quickly confirms the presence of key functional groups—the secondary amine (N-H stretch) and the ester (C=O stretch).
Mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns, such as the loss of the alkoxy group and α-cleavage, which further support the proposed structures.
By systematically comparing the spectra, researchers can confidently identify these and other related compounds, which is a fundamental requirement in synthetic chemistry, drug discovery, and quality control.
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NIST. (n.d.). 2-Propanamine, 2-methyl-. NIST Chemistry WebBook. Available at: [Link]
Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). YMDB. Available at: [Link]
Standard Operating Procedure: Proper Disposal and Spill Management of Methyl 2-(propylamino)propanoate
As drug development and organic synthesis workflows become increasingly complex, the responsible management of chemical intermediates is paramount. Methyl 2-(propylamino)propanoate (CAS No.
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and organic synthesis workflows become increasingly complex, the responsible management of chemical intermediates is paramount. Methyl 2-(propylamino)propanoate (CAS No. 1350562-77-4)[1] is a secondary amine and methyl ester frequently utilized in laboratory settings. Due to its specific physicochemical properties, improper disposal poses significant risks to laboratory personnel and the environment[2].
This guide provides authoritative, step-by-step operational procedures for the safe handling, containment, and disposal of Methyl 2-(propylamino)propanoate, ensuring strict compliance with Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) standards[3][4].
To safely manage a chemical, one must first understand its reactivity. Methyl 2-(propylamino)propanoate contains both a basic secondary amine and a hydrolyzable ester linkage.
Environmental Toxicity: Like many aliphatic amines, this compound is harmful to aquatic life and can cause long-lasting adverse effects in the environment[5][6]. It must never be flushed down the sanitary sewer system[2][7].
Reactivity & Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids[2]. Mixing it with these substances in a waste container can lead to exothermic reactions or hazardous gas evolution.
Mechanistic Disposal Rationale: The scientifically and legally mandated method for destroying this compound is controlled incineration with flue gas scrubbing [8]. High-temperature thermal destruction cleaves the C-N and C-O bonds, converting the organic material into carbon dioxide and water. Because the molecule contains nitrogen, incineration generates nitrogen oxides (NOx). The flue gas scrubber is critical as it neutralizes these toxic NOx emissions before they can reach the atmosphere, preventing environmental pollution[8].
Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow
The following protocol outlines the self-validating system required for routine laboratory disposal under the Resource Conservation and Recovery Act (RCRA)[7][9].
Step 1: Segregation and Compatibility
Isolate Methyl 2-(propylamino)propanoate waste from incompatible materials (acids, oxidizers)[2]. Classify the waste stream as "Non-Halogenated Organic Waste" unless it has been mixed with halogenated solvents during the experimental workflow.
Step 2: Containment
Transfer the waste into a compatible container, preferably High-Density Polyethylene (HDPE) or glass[9][10]. Ensure the container has a secure, tight-fitting lid to prevent vapor release. Always place the primary container inside a secondary containment tray to capture potential leaks[10].
Step 3: Satellite Accumulation Area (SAA) Storage
Store the waste container in a designated SAA at or near the point of generation (e.g., inside the fume hood)[3][7]. Federal regulations dictate that an SAA may accumulate up to 55 gallons of hazardous waste; once this limit is reached, the container must be transferred to a central accumulation area within 72 hours[3][7].
Step 4: Regulatory Labeling
Immediately affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must explicitly state "Hazardous Waste" and include the full chemical name: Methyl 2-(propylamino)propanoate[3]. The use of abbreviations, acronyms, or chemical formulas is strictly prohibited by Hazard Communication Standards[9].
Step 5: Transfer and Final Destruction
Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department[3][9]. A licensed hazardous waste broker will transport the material to an EPA-certified Treatment, Storage, and Disposal Facility (TSDF) for controlled incineration[4][7].
Sequential workflow for the compliant disposal of Methyl 2-(propylamino)propanoate waste.
Quantitative Waste Management & Safety Data
To facilitate quick decision-making, the critical logistical and safety parameters for managing this compound are summarized below.
Parameter
Specification
Regulatory / Safety Context
CAS Number
1350562-77-4
Unique identifier for inventory and manifesting[1].
Must include flue gas scrubbing to neutralize NOx[8].
Emergency Spill Response Protocol
In the event of an accidental release, swift and methodical action is required. OSHA's HAZWOPER standard (29 CFR 1910.120) dictates specific training and containment strategies for chemical spills[12].
Step 1: Assessment & Triage
Immediately assess the volume of the spill. OSHA defines an "incidental" (minor) spill as one involving less than 1 Liter of a known chemical that does not pose an immediate respiratory threat. If the spill exceeds 1 Liter or occurs in an unventilated area, it is a major spill . Evacuate the laboratory immediately, close the doors, and contact the HAZMAT emergency response team[13].
Step 2: Donning PPE
For a minor spill, the responding researcher must don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, chemical splash goggles, and a flame-resistant laboratory coat[11][14].
Step 3: Containment (Source Control)
Prevent the spread of the liquid, particularly toward floor drains[12][13]. Apply an inert, non-combustible absorbent material such as commercial spill pads, vermiculite, or dry sand around the perimeter of the spill, working inward[8][14]. Causality Note: Never use combustible absorbents like sawdust for organic amines/esters, as this increases the risk of ignition or adverse reactions.
Step 4: Cleanup & Collection
Using non-sparking tools (e.g., a polypropylene dustpan and brush), carefully sweep up the saturated absorbent[8]. Place the collected material into a heavy-duty hazardous waste bucket or bag.
Step 5: Decontamination & Reporting
Wash the affected surface area with water and a mild detergent to remove any residual chemical traces[2]. Seal the waste container, label it as "Hazardous Waste - Spill Cleanup: Methyl 2-(propylamino)propanoate," and submit an incident report to your EHS supervisor[13][14].
OSHA-aligned decision matrix for Methyl 2-(propylamino)propanoate spill response.
References
Columbia University | Research. Hazardous Chemical Waste Management Guidelines. Available at: [Link]
Old Dominion University (ODU). Laboratory Waste Management Guidelines. Available at:[Link]
Case Western Reserve University. How to Dispose of Chemical Waste | Environmental Health and Safety. Available at: [Link]
Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available at: [Link]
Hartwick College. Chemical Spill Management. Available at: [Link]
OSHA Outreach Courses. Chemical Spill Emergency? Follow These Crucial Steps. Available at: [Link]
Arkansas State University (A-State). Chemical Spill Response Guide. Available at: [Link]
Personal protective equipment for handling Methyl 2-(propylamino)propanoate
Operational and Safety Guide: Handling Methyl 2-(propylamino)propanoate Executive Summary & Chemical Hazard Profile Methyl 2-(propylamino)propanoate is a secondary amine and an aliphatic methyl ester, frequently utilized...
Author: BenchChem Technical Support Team. Date: March 2026
Operational and Safety Guide: Handling Methyl 2-(propylamino)propanoate
Executive Summary & Chemical Hazard Profile
Methyl 2-(propylamino)propanoate is a secondary amine and an aliphatic methyl ester, frequently utilized as a critical intermediate in organic synthesis and drug development. While its utility is broad, its specific molecular architecture presents unique occupational hazards that require stringent operational controls.
Crucially, amino acid ester derivatives are documented to act as highly effective chemical permeation enhancers (CPEs)[1]. These compounds interact directly with the intercellular lipid domain of the stratum corneum, fluidizing the lipid bilayer and facilitating the rapid dermal absorption of both the chemical itself and any co-solvents present[2]. Because of this permeation-enhancing property, standard laboratory handling procedures must be rigorously upgraded to prevent systemic exposure. Furthermore, the secondary amine acts as a weak base and nucleophile, posing a severe risk of corneal damage upon splash contact, while the methyl ester moiety introduces volatility and potential combustibility.
Causality-Driven PPE Matrix
To establish a self-validating safety culture, personnel must understand the mechanistic reasoning behind their protective equipment. The following matrix dictates the mandatory Personal Protective Equipment (PPE) for handling Methyl 2-(propylamino)propanoate, grounded in its specific hazard profile[3].
PPE Category
Required Specification
Mechanistic Rationale & Hazard Causality
Hand Protection
Double-layered Nitrile or Neoprene gloves (≥8 mil thickness).
Amino acid esters act as chemical permeation enhancers (CPEs) that bypass the stratum corneum[1]. Standard latex provides insufficient barrier protection against lipid-fluidizing agents. Double-gloving ensures a secondary barrier remains intact if the outer layer is compromised.
Body Protection
Flame-Resistant (FR) Laboratory Coat (buttoned to the top).
Esters and secondary amines can be combustible and cause severe skin irritation. FR coats prevent ignition from static discharge during solvent transfer, and full-body coverage mitigates the risk of enhanced dermal absorption[3].
Eye/Face Protection
Chemical Splash Goggles (ANSI Z87.1 compliant).
The secondary amine acts as a nucleophile, posing an immediate risk of severe conjunctival irritation and corneal damage upon splash contact. Safety glasses with side shields are insufficient for liquid transfer.
Respiratory Protection
Chemical Fume Hood (Face velocity 80-100 fpm).
Volatilization of the methyl ester can cause acute respiratory tract irritation. Engineering controls are the primary defense, capturing vapors before they reach the operator's breathing zone[4].
Operational Workflow & Handling Protocol
Every protocol executed in the laboratory must be a self-validating system. Follow these step-by-step methodologies to ensure operational integrity when handling Methyl 2-(propylamino)propanoate.
Step 1: Pre-Operational Verification
Action: Activate the chemical fume hood and verify the continuous airflow monitor reads between 80–100 feet per minute (fpm).
Validation: If the digital monitor is absent or alarming, perform a physical tissue-paper flutter test at the sash plane. Do not open the chemical container if inward airflow is not visually and physically confirmed.
Step 2: Dispensing and Volumetric Transfer
Action: Utilize positive-displacement pipettes or glass gas-tight syringes for volumetric transfer. Avoid using standard air-displacement pipettes with polypropylene tips, as the vapor pressure of the ester can cause dripping.
Validation: Inspect the syringe barrel and plunger for micro-fissures before drawing the liquid. Because the chemical acts as a permeation enhancer[2], any microscopic leakage onto the gloves immediately compromises the operator's primary dermal barrier.
Step 3: Reaction Monitoring & Containment
Action: Keep the reaction vessel sealed with a chemically compatible septum. If heating is required, purge the system with an inert gas (e.g., Nitrogen or Argon) to prevent the ignition of combustible ester vapors.
Validation: Monitor the internal pressure via an oil bubbler. A steady, controlled bubbling rate validates that the system is not over-pressurizing from volatilized methyl ester fumes.
Spill Response & Exposure Mitigation Workflow
In the event of a spill, rapid classification of the hazard dictates the response. The following logical workflow ensures immediate containment while minimizing operator exposure.
Logical workflow for Methyl 2-(propylamino)propanoate spill containment and EHS escalation.
RCRA-Compliant Waste Management & Disposal Plan
Because Methyl 2-(propylamino)propanoate and its derivatives are classified as hazardous waste, disposal must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines overseen by the EPA[5]. The overriding principle of prudent laboratory management is that no experiment should begin until the disposal plan is formulated[6].
Step 1: Segregation and Containment
Action: Collect all leftover chemical, spent solvents, and contaminated PPE (gloves, pipette tips) in a designated, non-reactive secondary container (e.g., high-density polyethylene or glass)[7].
Validation: Verify that the waste container is chemically compatible. Never mix this amine/ester waste with strong oxidizing agents or concentrated acids, as this can trigger an exothermic reaction.
Step 2: Satellite Accumulation Area (SAA) Management
Action: Store the waste in a designated SAA at or near the point of generation. The container must remain tightly closed at all times unless actively adding waste[7].
Validation: Conduct a weekly visual inspection of the SAA. Check the container threads and base for signs of degradation, swelling, or leakage[7].
Step 3: Labeling and EHS Transfer
Action: Affix a standardized label reading "Hazardous Waste" immediately upon the first drop of waste entering the container. Include the full chemical name (no abbreviations) and check the primary hazard boxes (Toxic/Irritant/Combustible).
Validation: Monitor accumulation dates. Transfer the container to the facility's central accumulation area within the legally mandated timeframe (e.g., 180 days for Small Quantity Generators) to ensure strict federal compliance[8].
References
Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery
Source: National Institutes of Health (NIH)
URL:[Link]
Novel skin permeation enhancers based on amino acid ester ionic liquid
Source: National Institutes of Health (NIH)
URL:[Link]
Personal Protective Equipment
Source: Stanford Environmental Health & Safety
URL:[Link]
Management of Waste - Prudent Practices in the Laboratory
Source: NCBI Bookshelf - NIH
URL:[Link]
Hazardous Waste Management in the Laboratory
Source: Lab Manager
URL:[Link]
Hazardous Waste
Source: US Environmental Protection Agency (EPA)
URL:[Link]